1,4,5,6-Tetrahydropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZSFNZVNDOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166945 | |
| Record name | 1,4,5,6-Tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-49-1 | |
| Record name | 1,4,5,6-Tetrahydropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1606-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,6-Tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-Tetrahydropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Heterocycle: Unraveling the History of 1,4,5,6-Tetrahydropyrimidine
For Immediate Release
A deep dive into the historical archives of organic chemistry reveals that the discovery of the 1,4,5,6-tetrahydropyrimidine ring system was not a singular event but rather an evolutionary process rooted in the foundational work on amidines and pyrimidines in the late 19th century. While a definitive "discovery" of the unsubstituted parent compound remains elusive in early literature, its conceptualization and the development of synthetic routes to its derivatives emerged from the pioneering work of chemists like Adolf Pinner and Pietro Biginelli.
The story of this compound begins with the chemistry of amidines, a class of compounds that serve as crucial precursors to this heterocyclic system. In 1877, Adolf Pinner reported a reaction that would later bear his name, providing a method for the synthesis of imidates, which could then be converted to amidines. Although not directly producing the cyclic structure, the Pinner reaction was a critical step in creating the necessary building blocks.
A significant breakthrough in pyrimidine chemistry came in 1891 with Pietro Biginelli's discovery of the multicomponent reaction that now bears his name. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea, directly yields 3,4-dihydropyrimidin-2(1H)-ones. While these are not fully saturated tetrahydropyrimidines, they are closely related precursors. The development of methods to reduce the double bond in these dihydropyrimidines to afford the tetrahydropyrimidine core was a logical subsequent step, though early, specific examples of this transformation are not well-documented in readily available historical records.
One of the earliest and most straightforward conceptual pathways to the this compound scaffold is the cyclization of 1,3-diaminopropane with a suitable one-carbon electrophile. This approach builds directly on the understanding of amine chemistry and cyclization reactions that was developing during that era.
Key Synthetic Developments
The synthesis of this compound and its derivatives has evolved significantly since its conceptual origins. Below are some of the fundamental and historically relevant synthetic approaches.
Cyclization of 1,3-Diaminopropane with Carboxylic Acid Derivatives
A foundational method for constructing the this compound ring involves the condensation of 1,3-diaminopropane with a carboxylic acid or its derivatives, such as esters or nitriles. This reaction typically requires heat and often a catalyst to drive the cyclization and dehydration. The reaction of a nitrile with a diamine to form a cyclic amidine is a direct extension of the principles established by Pinner.
Experimental Protocol: Synthesis of 2-Methyl-1,4,5,6-tetrahydropyrimidine (A Generalized Early Method)
Materials:
-
1,3-Diaminopropane
-
Acetonitrile
-
A suitable acid catalyst (e.g., HCl) or a Lewis acid.
Procedure:
-
A mixture of 1,3-diaminopropane and a slight excess of acetonitrile is prepared in a suitable solvent.
-
A catalytic amount of an acid catalyst is added to the mixture.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by the evolution of ammonia.
-
Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reactants are removed under reduced pressure.
-
The resulting crude product is then purified by distillation or recrystallization of its salt form.
Quantitative Data Summary
| Product | Reactants | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methyl-1,4,5,6-tetrahydropyrimidine | 1,3-Diaminopropane, Acetonitrile | Acid Catalyst | Several hours | Moderate to Good | (Varies with salt form) | (Varies with pressure) |
Note: Specific yields and reaction conditions varied in early reports and with the specific carboxylic acid derivative used.
The Biginelli Reaction and Subsequent Reduction
The Biginelli reaction provides a direct route to highly functionalized 3,4-dihydropyrimidin-2(1H)-ones. These compounds can then be subjected to reduction to yield the corresponding this compound derivatives.
Experimental Protocol: The Biginelli Reaction
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Equimolar amounts of the aldehyde, β-ketoester, and a slight excess of urea are dissolved in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The mixture is heated to reflux for several hours.
-
Upon cooling, the product crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
Subsequent Reduction: The resulting dihydropyrimidinone can be reduced to the corresponding tetrahydropyrimidine using various reducing agents, such as sodium in ethanol or catalytic hydrogenation.
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways discussed.
Caption: The Biginelli reaction pathway to tetrahydropyrimidines.
An In-depth Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrimidine, a cyclic amidine, serves as a foundational scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of the parent compound, this compound, details experimental protocols for its synthesis and characterization, and discusses the biological activities and signaling pathways associated with its derivatives.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a synthetic precursor. While it can exist as a viscous colorless liquid or a low-melting solid at room temperature, its derivatives span a wide range of physical states.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| Physical State | Viscous colorless liquid or solid | [1] |
| Boiling Point | 88-89 °C at 1 mmHg | [3] |
| Density | 1.024 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5194 | [3] |
| pKa (Predicted) | 12.21 ± 0.20 | [3] |
| logP (Computed) | -0.4 | [4] |
| Solubility | Soluble in polar solvents like water and alcohols.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound ring system is typically achieved through the cyclization of a 1,3-diamine precursor with a suitable one-carbon synthon.[5]
Objective: To synthesize the 6-membered cyclic amidine, this compound.
Method 1: From 1,3-Diaminopropane and a Formylating Agent
A common approach involves the reaction of 1,3-diaminopropane with a formylating agent, such as an orthoformate, followed by cyclization.
-
Materials: 1,3-diaminopropane, triethyl orthoformate, catalytic acid (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).
-
Procedure:
-
To a solution of 1,3-diaminopropane in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add triethyl orthoformate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Method 2: From N-formyl-1,3-propanediamine
An alternative involves the cyclization of N-formyl-1,3-propanediamine.[6]
-
Materials: N-formyl-1,3-propanediamine, trimethylsilyl polyphosphate (PPSE), solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve N-formyl-1,3-propanediamine in dichloromethane.
-
Add trimethylsilyl polyphosphate (PPSE) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of an aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography or vacuum distillation.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets for the methylene protons of the propylene backbone and a signal for the N-H protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals for the methylene carbons and the amidine carbon.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be made for a solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands, including N-H stretching, C-H stretching, and C=N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Data Acquisition: Obtain the mass spectrum. The molecular ion peak corresponding to the molecular weight of this compound (m/z = 84.12) should be observed, along with characteristic fragmentation patterns.
-
Biological Activity and Signaling Pathways
While this compound itself is not known to have significant direct biological activity, its derivatives are a rich source of pharmacologically active compounds.[7][8] These derivatives have been explored for a variety of therapeutic applications, primarily targeting receptors in the nervous system.
Muscarinic M1 Receptor Agonism
Certain derivatives of this compound have been identified as selective muscarinic M1 receptor agonists.[3] The M1 receptor is a G-protein coupled receptor predominantly found in the central nervous system. Its activation is linked to cognitive processes such as learning and memory.
-
Signaling Pathway:
-
An M1 agonist (a this compound derivative) binds to the M1 muscarinic receptor.
-
This activates the Gq alpha subunit of the associated G-protein.
-
The activated Gq subunit stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
DAG and Ca²⁺ together activate protein kinase C (PKC), leading to downstream cellular responses.
-
This signaling cascade is a target for the development of drugs for neurodegenerative disorders like Alzheimer's disease.
Neuromuscular Blocking Activity
Other derivatives of this compound have been shown to act as neuromuscular blocking agents.[9] These compounds can interfere with the transmission of nerve impulses to muscles, leading to muscle relaxation. The mechanism can be either depolarizing or non-depolarizing, depending on the specific substitutions on the tetrahydropyrimidine ring. This class of compounds has been investigated for potential use as muscle relaxants in surgical procedures.
Conclusion
This compound is a key heterocyclic compound with well-defined physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. While the parent compound itself is not known for significant biological activity, its scaffold is a privileged structure for the development of a wide range of pharmacologically active derivatives. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound and its analogs in the pursuit of novel therapeutic agents.
References
- 1. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 3. This compound | 1606-49-1 [chemicalbook.com]
- 4. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
An In-depth Technical Guide to the 1,4,5,6-Tetrahydropyrimidine Core: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1,4,5,6-tetrahydropyrimidine core, a significant heterocyclic scaffold in medicinal chemistry and drug development. This document delves into its structure, systematic nomenclature, key synthetic methodologies, and its role in various therapeutic areas, supported by quantitative biological data and detailed experimental protocols.
Core Structure and Chemical Properties
The this compound is a six-membered heterocyclic compound containing two nitrogen atoms. Its structure is characterized by a partially saturated pyrimidine ring. The core structure has the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol . The presence of both sp2 and sp3 hybridized carbon and nitrogen atoms imparts a unique three-dimensional conformation and specific chemical properties to the ring system. The endocyclic amidine functionality is a key feature, influencing the molecule's basicity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets.
Nomenclature of the this compound Core
The systematic naming of the this compound core and its derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Numbering of the Ring System
The numbering of the this compound ring starts from one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For the parent pyrimidine ring, the nitrogen atoms are located at positions 1 and 3. The prefix "tetrahydro-" indicates the addition of four hydrogen atoms, resulting in the saturation of four positions. In the case of this compound, the double bond is between N1 and C2. Therefore, the numbering starts at one of the saturated nitrogen atoms, designated as position 1, and proceeds through the saturated carbon atoms (4, 5, and 6) to the other nitrogen atom.
Naming Substituted Derivatives
Substituents on the this compound core are indicated by prefixes with their corresponding locants. The substituents are listed in alphabetical order.
-
Substitution on Carbon Atoms: Substituents on the carbon atoms are denoted by their position number (2, 4, 5, or 6) followed by the substituent name. For example, a methyl group at position 2 would be named 2-methyl-1,4,5,6-tetrahydropyrimidine.
-
Substitution on Nitrogen Atoms: Substituents on the nitrogen atoms are indicated by the locant 'N' followed by the substituent name. If there are substituents on both nitrogen atoms, they are designated as N1 and N- (if the other nitrogen is part of the amidine). For example, a methyl group on the saturated nitrogen would be named 1-methyl-1,4,5,6-tetrahydropyrimidine.
-
Principal Functional Groups: If a principal functional group is present, it is indicated by a suffix, and the numbering of the ring is adjusted to give this group the lowest possible locant. For instance, a carboxylic acid group at position 4 would be named this compound-4-carboxylic acid.
Synthetic Methodologies
The this compound core can be synthesized through various methods. One of the most common and versatile approaches is the Biginelli reaction, a one-pot multicomponent reaction.
The Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction provides a straightforward route to highly functionalized dihydropyrimidinones and their thio-analogs, which can be precursors to or derivatives of the this compound core.
Caption: General workflow of the Biginelli reaction for dihydropyrimidinone synthesis.
Biological Significance and Therapeutic Applications
Derivatives of the this compound core exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial Activity
Many this compound derivatives have demonstrated significant activity against various bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anticancer Activity
Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[3] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.
Muscarinic Receptor Agonism
Substituted 1,4,5,6-tetrahydropyrimidines have been investigated as selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype.[4][5] These compounds hold promise for the treatment of cognitive disorders such as Alzheimer's disease.
Osmoprotectants
A notable naturally occurring derivative is ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), which functions as a compatible solute (osmoprotectant) in various microorganisms, protecting them from osmotic stress.[6][7][8] The biosynthesis of ectoine involves a three-step enzymatic pathway starting from L-aspartate-β-semialdehyde.[6]
Caption: Biosynthetic pathway of the osmoprotectant ectoine.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Reference | Cell Line | IC50 (µM) | Citation |
| Derivative A | A549 (Lung Carcinoma) | 15.2 | [9] |
| Derivative B | MCF-7 (Breast Cancer) | 8.9 | [10] |
| Derivative C | HeLa (Cervical Cancer) | 21.5 | [11] |
| Derivative D | HepG2 (Liver Cancer) | 12.7 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) | Citation |
| Derivative E | Staphylococcus aureus | 16 | [12] |
| Derivative F | Escherichia coli | 32 | [12] |
| Derivative G | Candida albicans | 8 | [13] |
| Derivative H | Aspergillus niger | 64 | [14] |
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction[1][15]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for MTT Assay for Cytotoxicity Assessment[4][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol for Broth Microdilution Method for MIC Determination[6][7][9]
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a foundational understanding of the this compound core for professionals in the fields of chemical and pharmaceutical sciences. The versatility of its synthesis and the breadth of its biological activities underscore its continued importance in the development of new therapeutic agents.
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. protocols.io [protocols.io]
- 9. ibg.kit.edu [ibg.kit.edu]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. redalyc.org [redalyc.org]
- 12. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. jetir.org [jetir.org]
A Technical Guide to the Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5,6-Tetrahydropyrimidine is a heterocyclic compound that forms the core structure in various biologically active molecules, including selective m1 agonists with potential applications in treating cognitive deficits associated with diseases like Alzheimer's.[1] Its derivatives are explored for numerous pharmacological activities.[2] A thorough structural characterization is paramount for drug design and development, relying on a synergistic application of modern spectroscopic techniques. This guide provides an in-depth overview of the key spectroscopic methods for the analysis of the this compound core, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It details experimental protocols, presents data in a comparative format, and illustrates the analytical workflow for researchers engaged in the synthesis and characterization of this important chemical scaffold.
Spectroscopic Characterization Workflow
The structural elucidation of this compound or its derivatives is a multi-step process involving several spectroscopic techniques. Each method provides unique and complementary information. The general experimental workflow, from sample preparation to data acquisition for each primary technique, is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the this compound ring.
Experimental Protocols
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Data acquisition parameters generally include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, usually at a corresponding frequency of 75 or 100 MHz.[3] A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (1024 or more) and proton decoupling are typically required to obtain a high-quality spectrum.[3]
Data Presentation: NMR
Note: Published experimental data for the unsubstituted this compound is limited. The following tables provide expected values and data from representative substituted analogs for illustrative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] |
|---|---|---|---|
| CH ₂-CH₂-CH₂ | Multiplet | ~1.8 - 2.0 | N/A |
| N-CH ₂-CH₂ | Triplet | ~3.2 - 3.4 | N/A |
| N-H | Broad Singlet | Variable (4.0 - 8.0) | 7.88 (s, 1H), 9.35 (s, 1H) |
| C=N-CH | Singlet | ~7.5 - 8.0 | 5.28 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] |
|---|---|---|
| CH₂-C H₂-CH₂ | ~18 - 22 | N/A |
| N-C H₂-CH₂ | ~40 - 45 | N/A |
| C =N | ~150 - 160 | 51.23 (CH of dihydropyrimidine core) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching, bending, etc.).[5]
Experimental Protocol
For solid samples, a small amount of the compound (1-2 mg) is typically ground with dry potassium bromide (KBr, ~100 mg) and compressed into a thin, transparent pellet.[3] Alternatively, a spectrum can be obtained from a thin film cast from a volatile solvent on a salt plate (e.g., NaCl).[3] The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum (of the KBr pellet or salt plate) is recorded first and automatically subtracted from the sample spectrum.[3] Co-adding 16-32 scans is common to improve the signal quality.[3]
Data Presentation: FT-IR
The key vibrational frequencies help confirm the presence of the tetrahydropyrimidine core. The region from 1450-600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule.[5]
Table 3: Key FT-IR Absorption Bands for Tetrahydropyrimidine Core
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 (Broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=N (Imine) | Stretching | 1640 - 1690 (Medium to Strong) |
| C-N | Stretching | 1020 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.[7]
Experimental Protocol
The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.[8] It is then ionized, commonly using Electron Ionization (EI), where the sample is bombarded with a high-energy electron beam (typically 70 eV).[6] This process forms a molecular ion (M⁺·) and various fragment ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.
Data Presentation: MS
The molecular formula of this compound is C₄H₈N₂, giving it a molecular weight of approximately 84.12 g/mol .[9]
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (Nominal Mass) | Description |
|---|---|---|
| [M]⁺· | 84 | Molecular Ion |
| [M+1]⁺· | 85 | Due to natural abundance of ¹³C and ¹⁵N |
| Fragments | < 84 | Result from the cleavage of the ring, providing structural clues. Common losses might include ethylene (C₂H₄) or hydrogen cyanide (HCN). |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions and conjugated systems.[10]
Experimental Protocol
A dilute solution of the sample is prepared using a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, water, or DMF).[11] The spectrum is recorded using a spectrophotometer, typically scanning wavelengths from 200 to 800 nm. The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorption (λmax) is identified.
Data Presentation: UV-Vis
The key chromophore in this compound is the carbon-nitrogen double bond (C=N).
Table 5: Expected UV-Vis Absorption Data
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| C=N | n → π* | ~220 - 240 |
| C=N | π → π* | < 200 |
Integrated Structure Elucidation
No single technique can unambiguously determine a structure. The power of spectroscopic analysis lies in integrating the data from multiple methods. The molecular weight from MS establishes the molecular formula. FT-IR identifies the key functional groups. Finally, ¹H and ¹³C NMR provide the detailed map of the carbon skeleton and proton environments, allowing for the final confirmation of the this compound structure.
References
- 1. Synthesis and biological characterization of this compound and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. uni-saarland.de [uni-saarland.de]
- 7. youtube.com [youtube.com]
- 8. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. rsc.org [rsc.org]
Tautomerism in 1,4,5,6-Tetrahydropyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of tautomerism in 1,4,5,6-tetrahydropyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative data on this particular heterocyclic system, this guide synthesizes information from closely related cyclic amidine and guanidine structures to elucidate the core principles governing the tautomeric behavior of 1,4,5,6-tetrahydropyrimidines. This document details the theoretical underpinnings of tautomerism, experimental and computational methodologies for its study, and the influence of various factors on the tautomeric equilibrium.
Introduction to Tautomerism in this compound Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] In the realm of drug discovery, the predominant tautomeric form of a compound can significantly influence its receptor binding affinity, membrane permeability, and metabolic stability. This compound derivatives, which contain a cyclic amidine or guanidine moiety, are capable of exhibiting prototropic tautomerism, most commonly amino-imino tautomerism.
The core structure of 2-amino-1,4,5,6-tetrahydropyrimidine can exist in two primary tautomeric forms: the amino form and the imino form. The position of the double bond and the mobile proton distinguishes these tautomers. The equilibrium between these forms is influenced by the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, and temperature.
Theoretical Framework of Tautomerism
The tautomeric equilibrium is governed by the relative thermodynamic stabilities of the contributing tautomers. The equilibrium constant (KT) is a quantitative measure of this equilibrium and is related to the change in Gibbs free energy (ΔG) between the tautomers.
KT = [imino form] / [amino form]
ΔG = -RT ln(KT)
Factors that stabilize one tautomer over the other will shift the equilibrium. For instance, substituents that increase the electron density on the exocyclic nitrogen may favor the amino form, while electron-withdrawing groups may favor the imino form.[2] Solvation can also play a crucial role; polar protic solvents can stabilize the more polar tautomer through hydrogen bonding.[3][4]
Quantitative Analysis of Tautomeric Equilibria
Table 1: Substituent Effects on Tautomeric Equilibrium of Analogous N-Heterocycles
| Compound Class | Substituent (R) | Tautomer Ratio (Amino:Imino) | Solvent | Reference |
| Aminothiazoles | -H | Predominantly Amino | Gas Phase, H₂O, CCl₄ | [2] |
| Aminothiazoles | -CH₃ (electron-donating) | Increased proportion of Imino | Gas Phase, H₂O, CCl₄ | [2] |
| Aminothiazoles | -NO₂ (electron-withdrawing on exocyclic N) | Predominantly Imino | Gas Phase, H₂O, CCl₄ | [2] |
| Aminopurines | -NO₂ at C6 | N7H tautomer favored over N9H | Various | [4] |
| Aminopurines | -NH₂ at C8 | N7H tautomer favored over N9H | H₂O | [4] |
Table 2: Solvent Effects on Tautomeric Equilibrium of Analogous N-Heterocycles
| Compound Class | Solvent | Dielectric Constant (ε) | Predominant Tautomer | Reference |
| 2-Hydroxypyridine | Gas Phase | 1 | Hydroxy | [5] |
| 2-Hydroxypyridine | Dioxane | 2.2 | Hydroxy | [5] |
| 2-Hydroxypyridine | Water | 78.4 | Pyridone | [5] |
| Amine-Adenine Derivatives | Increasing Polarity | 1 to 109 | Varies with substitution | [3] |
| β-Ketoamides | Non-polar (e.g., CCl₄) | 2.2 | Higher % of Enol | [6] |
| β-Ketoamides | Polar aprotic (e.g., DMSO) | 46.7 | Higher % of Keto | [6] |
| β-Ketoamides | Polar protic (e.g., Methanol) | 32.7 | Intermediate | [6] |
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios and equilibrium constants relies on various spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[7][8]
Detailed Methodology for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound derivative and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a high-precision NMR tube. The choice of solvent can influence the tautomeric equilibrium and should be selected based on the desired experimental conditions and solubility of the compound.[6]
-
-
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Ensure proper tuning and shimming of the instrument to achieve high resolution and lineshape.
-
Determine the 90° pulse width for accurate signal excitation.
-
Measure the spin-lattice relaxation time (T₁) for the signals of interest for both tautomers and the internal standard. Set the relaxation delay (D1) to at least 5 times the longest T₁ to ensure full relaxation and accurate integration.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[10]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify distinct, well-resolved signals corresponding to each tautomer.
-
Integrate the signals for each tautomer and the internal standard. The ratio of the integrals of the signals for the different tautomers, normalized to the number of protons giving rise to each signal, provides the tautomer ratio.[8]
-
The concentration of each tautomer can be calculated relative to the known concentration of the internal standard.[11]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption spectra.[12][13]
Detailed Methodology for UV-Vis Spectroscopic Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a UV-transparent solvent.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the linear range of the Beer-Lambert law.
-
To study solvent effects, prepare solutions in a range of solvents with varying polarities.
-
-
Data Acquisition: [14]
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of the blank (solvent) and the sample solutions over a relevant wavelength range.
-
Identify the absorption maxima (λmax) for each tautomer. Often, "fixed" derivatives (e.g., N-methylated) are synthesized to obtain the pure spectra of each tautomer, which can then be used to deconvolve the spectrum of the tautomeric mixture.[15]
-
-
Data Analysis:
-
If the individual tautomer spectra are known, the concentration of each tautomer in the mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at different wavelengths.[16]
-
The equilibrium constant (KT) can be calculated from the concentrations of the tautomers at equilibrium.
-
Computational Chemistry
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[18]
Methodology for Computational Analysis:
-
Structure Optimization:
-
Build the 3D structures of the possible tautomers of the this compound derivative.
-
Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[2]
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energies.
-
-
Solvation Models:
-
To account for solvent effects, employ implicit solvation models like the Polarizable Continuum Model (PCM) or explicitly include solvent molecules in the calculations.[3]
-
-
Prediction of Spectroscopic Properties:
-
Calculate NMR chemical shifts and coupling constants to aid in the assignment of experimental spectra.
-
Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to predict the λmax values for each tautomer.[16]
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.
Caption: Tautomeric equilibrium between the amino and imino forms.
(Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for rendering.)
Caption: General experimental workflow for tautomer analysis.
Conclusion
The tautomeric behavior of this compound derivatives is a critical aspect that influences their properties and potential applications in drug development. While direct experimental data on these specific compounds is limited, a comprehensive understanding can be achieved by drawing parallels with related N-heterocyclic systems. The interplay of substituent effects and solvent conditions dictates the position of the amino-imino equilibrium. The robust experimental and computational protocols outlined in this guide provide a framework for researchers to quantitatively assess tautomerism in this important class of molecules, thereby facilitating the design of novel therapeutic agents with optimized characteristics.
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. researchgate.net [researchgate.net]
- 18. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1,4,5,6-Tetrahydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,4,5,6-tetrahydropyrimidine and its derivatives. Due to a lack of extensive publicly available data on the parent compound, this guide leverages information on its closely related derivatives to provide insights into its physicochemical properties. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this heterocyclic compound is of interest.
Executive Summary
This compound is a cyclic amidine that serves as a core scaffold in various pharmacologically active compounds and has applications in areas such as CO2 capture. Understanding its solubility and stability is crucial for its effective use in research and development. This document details the available information on its solubility in various solvents and its stability under different environmental conditions. Furthermore, it provides standardized experimental protocols for determining these properties and outlines a potential degradation pathway.
Solubility Profile
Qualitative Solubility of this compound Derivatives:
-
This compound-2-thiol: This derivative is generally soluble in water and shows enhanced solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its solubility is also influenced by pH.[1]
-
2-Amino-1,4,5,6-tetrahydropyrimidine: The hydrochloride salt of this derivative is reported to be water-soluble. For some other tetrahydropyrimidine derivatives, solubility has been observed to be higher in tetrahydrofuran (THF) compared to alcoholic solvents like methanol and ethanol.[2] The solubility of the free base can be pH-dependent, with acidification potentially increasing its solubility in polar solvents by protonating the amine group.[2]
Illustrative Quantitative Solubility Data for Ectoine (a Tetrahydropyrimidine Derivative):
Ectoine ((4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) is a well-studied derivative, and its solubility has been quantitatively determined in several solvents.
| Solvent System | Temperature | Solubility |
| Water | Not Specified | 4 M |
| Methanol | Not Specified | 0.3 M |
It is important to note that these values are for a specific derivative and may not be directly representative of the parent this compound.
Stability Profile
Detailed stability studies on the parent this compound are not extensively documented. However, the stability of its derivatives and related heterocyclic compounds has been investigated. The primary degradation pathway for cyclic amidines like this compound is expected to be hydrolysis, which can be catalyzed by both acid and base.
General Stability Considerations:
-
Hydrolytic Stability: The amidine functional group is susceptible to hydrolysis, which would lead to ring-opening. This process is generally influenced by pH and temperature.
-
Thermal Stability: The stability of the compound at elevated temperatures is a critical parameter for storage and handling.
-
Photostability: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.
Stability of Ectoine:
The derivative ectoine is known to be stable for at least three years when stored in a desiccated state at room temperature. This suggests that the tetrahydropyrimidine ring can be stable under anhydrous conditions.
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standardized shake-flask method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO, THF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.
-
Data Presentation: Report the solubility as mg/mL or mol/L at the specified temperature.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the compound.
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and characterize the degradation products using techniques like LC-MS and NMR.
-
Propose degradation pathways based on the identified products.
-
Potential Degradation Pathway
The most probable degradation pathway for this compound in aqueous media is hydrolysis of the cyclic amidine functionality, leading to ring-opening. This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrogen atom of the C=N bond is protonated, which activates the carbon atom for nucleophilic attack by water. Subsequent proton transfers and bond cleavages lead to the formation of an amino-aldehyde intermediate, which can further hydrolyze to 1,3-diaminopropane and formic acid.
Base-Catalyzed Hydrolysis
In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the amidine group. This is followed by ring-opening to yield an intermediate that, upon protonation, gives 1,3-diaminopropane and a formate salt.
Conclusion
While specific quantitative data on the solubility and stability of the parent this compound is limited, this guide provides a framework for understanding and evaluating these critical properties. By utilizing the provided experimental protocols, researchers can generate reliable data for their specific applications. The information presented, drawn from studies of its derivatives, serves as a valuable starting point for further investigation into this important heterocyclic compound.
References
The 1,4,5,6-Tetrahydropyrimidine Moiety in Nature: A Technical Guide to Ectoine and Hydroxyectoine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural products containing the 1,4,5,6-tetrahydropyrimidine core structure. The primary focus of this guide is on ectoine and its hydroxylated derivative, hydroxyectoine, the most prominent and well-researched examples of this class of compounds. These molecules, known as compatible solutes or extremolytes, are produced by a wide range of microorganisms to survive under extreme environmental conditions such as high salinity, temperature fluctuations, and desiccation.[1][2] Their unique physicochemical properties and biological activities have garnered significant interest in various fields, including cosmetics, biotechnology, and medicine.[3][4][5]
Core Structure and Physicochemical Properties
Ectoine, chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, and hydroxyectoine ((4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) are heterocyclic amino acid derivatives.[6] The this compound ring is the core scaffold responsible for their remarkable properties. These compounds are highly soluble in water, capable of forming strong hydrogen bonds and organizing water molecules into structured hydration shells around biomolecules.[7][8][9] This "preferential exclusion" mechanism protects proteins, nucleic acids, and cell membranes from denaturation and damage caused by stress.[10]
Biosynthesis of Ectoine and Hydroxyectoine
The biosynthesis of ectoine is a three-step enzymatic process starting from L-aspartate-β-semialdehyde, an intermediate in the biosynthesis of aspartate family amino acids.[11][12][13] The genes encoding the biosynthetic enzymes, ectA, ectB, and ectC, are often organized in an operon.[14] The conversion of ectoine to hydroxyectoine is catalyzed by the enzyme ectoine hydroxylase (EctD).[8][15]
The key enzymes in the biosynthetic pathway are:
-
L-2,4-diaminobutyrate aminotransferase (EctB): Catalyzes the transamination of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA).[8][14]
-
L-2,4-diaminobutyrate Nγ-acetyltransferase (EctA): Mediates the acetylation of DABA to Nγ-acetyl-L-2,4-diaminobutyric acid.[8]
-
Ectoine synthase (EctC): Catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid to form ectoine.[8][13]
-
Ectoine hydroxylase (EctD): A non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenase that hydroxylates ectoine to form 5-hydroxyectoine.[8][15]
Below is a diagram illustrating the biosynthetic pathway of ectoine and hydroxyectoine.
Caption: Biosynthetic pathway of ectoine and hydroxyectoine.
Quantitative Data on Production and Biological Activity
The production of ectoine and hydroxyectoine by various microorganisms has been quantified under different conditions. Their biological activities have also been assessed through various in vitro and in vivo studies.
Table 1: Production of Ectoine and Hydroxyectoine in Different Microorganisms
| Microorganism | Ectoine Titer (g/L) | Hydroxyectoine Titer (g/L) | Cultivation Conditions | Reference |
| Halomonas elongata | 7.4 | - | "Bacterial milking" process | [2] |
| Halomonas salina BCRC17875 | 13.96 | - | Optimized medium | [12] |
| Piscibacillus halophilus | 1.498 | - | Optimized conditions (10% NaCl, pH 7.5, 160 rpm) | [16] |
| Engineered Escherichia coli | ~65 | - | Heterologous expression | [17] |
| Chromohalobacter salexigens | - | Varies with salinity and temperature | 2.5 M NaCl, 45°C for maximal hydroxyectoine | [18] |
| Virgibacillus halodenitrificans | Major solute | Minor solute | Ratio increases with salinity | [19] |
Table 2: Quantitative Biological Activities of Ectoine
| Biological Effect | Assay System | Ectoine Concentration | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated human keratinocytes | Not specified | Downregulation of IL-1α, IL-6, IL-8, TNF-α | [3] |
| Anti-inflammatory | Rat model of osteoarthritis | Pretreatment | Reduced COX-2, MMP-3, MMP-9 expression | [4] |
| Skin whitening | UVA-irradiated HaCaT cells | 0.5–1.5 µM | Suppression of α-MSH-stimulated melanogenesis | [20] |
| Antioxidant | UVA-irradiated HaCaT cells | 1.5 µM | Activation of Nrf2 nuclear translocation | [20] |
| Cytoprotection | Human keratinocytes | Not specified | Increased hsp70B' gene expression under heat stress | [3] |
| Enzyme Stabilization | Lipase | 110-150 mM | Maintained up to 80% activity at 95°C | [21] |
Signaling Pathways Modulated by Ectoine
Ectoine has been shown to modulate several key signaling pathways involved in inflammation and cellular stress response.
Anti-inflammatory Signaling
Ectoine exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated keratinocytes, ectoine prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the transcription factor NF-κB. This leads to the downregulation of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[3]
Caption: Ectoine's inhibition of the NF-κB inflammatory pathway.
Antioxidant and Cytoprotective Signaling
Ectoine has been demonstrated to activate the Nrf2 antioxidant response pathway in UVA-irradiated human keratinocytes.[20] Ectoine promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to their expression. This pathway involves several upstream signaling molecules, including p38 MAPK, PI3K/AKT, PKC, and CKII.[20]
Caption: Activation of the Nrf2 antioxidant pathway by ectoine.
Experimental Protocols
Isolation and Purification of Ectoine from Halophilic Bacteria
This protocol is a generalized procedure based on common methods for ectoine extraction and purification.[5][16][21]
Caption: General workflow for the isolation and purification of ectoine.
Methodology:
-
Cultivation: Culture the halophilic bacterium (e.g., Halomonas elongata) in a high-salinity medium to induce ectoine production.
-
Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.
-
Ectoine Extraction (Bacterial Milking): Resuspend the cell pellet in a low-salinity buffer or distilled water. This osmotic downshock causes the cells to release intracellular ectoine into the surrounding medium.[2]
-
Cell Debris Removal: Centrifuge the cell suspension to pellet the cells and any debris, leaving the ectoine in the supernatant.
-
Purification:
-
Ion-Exchange Chromatography: Apply the supernatant to a cation exchange column. Ectoine, being a zwitterionic molecule, can be bound and then eluted with a suitable buffer.
-
pH Gradient Purification: A cost-effective method involves adjusting the pH of the crude extract with strong acids (e.g., HCl) and bases (e.g., NaOH) to selectively precipitate impurities and then crystallize ectoine.[16]
-
-
Analysis and Quantification: The purity and concentration of ectoine can be determined using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[12][22][23]
Ectoine Hydroxylase (EctD) Activity Assay
This protocol outlines a method to measure the enzymatic activity of ectoine hydroxylase.[11][24]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Ectoine (substrate)
-
Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂)
-
2-oxoglutarate (co-substrate)
-
Ascorbate (reducing agent)
-
Catalase (to remove H₂O₂)
-
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the specific EctD enzyme being assayed (e.g., 15°C for EctD from S. alaskensis or 35°C for EctD from P. stutzeri).[11]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant EctD enzyme.
-
Reaction Incubation: Incubate the reaction for a defined period (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as acetonitrile.
-
Product Analysis: Analyze the reaction mixture for the formation of hydroxyectoine using HPLC or LC-MS. The amount of product formed over time is used to calculate the enzyme activity.
Structural Elucidation Data
The structures of ectoine and hydroxyectoine have been unequivocally determined using various spectroscopic techniques.
Table 3: Spectroscopic Data for Ectoine
| Technique | Key Data | Reference |
| ¹H NMR (D₂O, 500 MHz) | δ (ppm): 2.15 (m, 2H, H-5), 2.35 (s, 3H, CH₃), 3.45 (t, 2H, H-6), 4.15 (t, 1H, H-4) | [22] |
| Mass Spectrometry (FAB-MS) | m/z: 143.1 [M+H]⁺ | [12] |
This guide provides a foundational understanding of the natural products containing the this compound moiety, with a specific focus on ectoine and hydroxyectoine. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology. The unique properties of these compounds offer exciting opportunities for the development of novel therapeutic and protective agents.
References
- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]
- 2. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectoine from halophilic microorganisms induces the expression of hsp70 and hsp70B′ in human keratinocytes modulating the proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of ectoine on articular chondrocytes and cartilage in rats for treating osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology-journal.org [biology-journal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ectoine, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ectoine in the Treatment of Irritations and Inflammations of the Eye Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Reduction of Skin Photodamage by the Ectoine– Thermus thermophilus Cofermentation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ectoine production from a novel bacterial strain and high-purity purification with a cost-effective and single-step method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ectoine and 5-hydroxyectoine accumulation in the halophile Virgibacillus halodenitrificans PDB-F2 in response to salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 1,4,5,6-Tetrahydropyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The three-dimensional conformation of these molecules plays a pivotal role in their interaction with biological targets, thereby influencing their efficacy and selectivity. Understanding the conformational landscape of the tetrahydropyrimidine ring is crucial for rational drug design and the development of novel therapeutics.
This technical guide provides an in-depth overview of the theoretical studies on the conformation of the this compound core, with a primary focus on its substituted derivatives, as the literature on the unsubstituted parent ring is limited. The guide details the computational and experimental methodologies employed for conformational analysis, presents key quantitative data from theoretical studies, and visualizes the workflows and conceptual relationships using Graphviz diagrams.
Computational Methodologies for Conformational Analysis
Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for investigating the conformational preferences of tetrahydropyrimidine derivatives. These methods provide insights into the stable geometries, relative energies of different conformers, and the electronic properties of the molecules.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties.
Typical Protocol for DFT-based Conformational Analysis:
-
Initial Structure Generation: A 3D model of the tetrahydropyrimidine derivative is constructed.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify potential low-energy conformers. This can be achieved using molecular mechanics force fields.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional and basis set. A commonly employed method is the B3LYP functional with the 6-31G* basis set.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis of Results: The optimized geometries, relative energies, dihedral angles, and bond lengths are analyzed to determine the most stable conformations and the energy barriers between them.
References
Comparative Basicity of 1,4,5,6-Tetrahydropyrimidine and Dihydropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the basicity of 1,4,5,6-tetrahydropyrimidine and its less saturated analogue, dihydropyrimidine. Understanding the basicity of these nitrogenous heterocyclic compounds is crucial for their application in medicinal chemistry and drug development, as it governs their pharmacokinetic and pharmacodynamic properties. This document presents quantitative data on their pKa values, outlines the structural factors influencing their basicity, and provides detailed experimental protocols for pKa determination.
Core Concepts: Structural Determinants of Basicity
The significant difference in basicity between this compound and the various isomers of dihydropyrimidine can be attributed to the electronic and structural features of their respective conjugate acids.
This compound , a cyclic amidine, exhibits exceptionally high basicity. Upon protonation, the positive charge is delocalized across two nitrogen atoms through resonance, forming a highly stabilized guanidinium-like cation. This delocalization significantly increases the stability of the conjugate acid, thereby making the parent molecule a strong base.
Dihydropyrimidines , on the other hand, lack this extensive resonance stabilization in their protonated forms. Their basicity is influenced by the hybridization of the nitrogen atoms and the presence of competing electronic effects within the ring. As such, they are considerably weaker bases compared to their tetrahydropyrimidine counterpart.
Quantitative Basicity Data
The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| This compound | ![]() | ~13 | General Organic Chemistry Principles |
| Pyrimidine | ![]() | 1.3 | Published Experimental Data[1] |
| Dihydropyrimidine (Isomers) | ![]() | Estimated ~3-7 | Theoretical Calculations and Structure-Activity Relationships |
Logical Relationship: Basicity and Conjugate Acid Stability
The following diagram illustrates the key principle governing the enhanced basicity of this compound.
Caption: Protonation and stability of conjugate acids.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for understanding the acid-base properties of molecules. The following are standard experimental methodologies for this purpose.
Potentiometric Titration
This is a highly precise and commonly used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.
Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare a solution of the compound of interest at a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. The equivalence point can be more accurately determined from the first or second derivative of the titration curve.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that exhibits a change in its UV-Vis absorbance spectrum upon protonation or deprotonation.
Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Methodology:
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, known concentration of the compound to each buffer solution.
-
Spectroscopic Measurement: For each solution, record the UV-Vis absorbance spectrum over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the solutions. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Conclusion
The structural framework of a nitrogenous heterocycle is a primary determinant of its basicity. This compound is a significantly stronger base than the isomers of dihydropyrimidine due to the pronounced resonance stabilization of its conjugate acid. This fundamental difference in basicity has profound implications for the behavior of these molecules in biological systems and is a critical consideration in the design and development of novel therapeutic agents. The experimental protocols detailed herein provide robust methods for the accurate determination of the pKa values of these and other compounds of interest to the pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,6-Tetrahydropyrimidines via Biginelli Reaction and Subsequent Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,4,5,6-tetrahydropyrimidines, a crucial scaffold in medicinal chemistry. The classical Biginelli reaction, a one-pot, three-component condensation, is detailed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). As the direct synthesis of 1,4,5,6-tetrahydropyrimidines via a single-step Biginelli reaction is not the standard method, this guide presents a robust two-step protocol: the initial synthesis of a DHPM intermediate, followed by its chemical reduction to the target saturated heterocyclic system. Detailed experimental protocols, quantitative data for the Biginelli reaction under various catalytic conditions, and reaction pathway visualizations are provided to assist researchers in the efficient synthesis of these valuable compounds.
Introduction
The 1,4,5,6-tetrahydropyrimidine core is a privileged structure found in numerous biologically active compounds and natural products.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including acting as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2] The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of heterocyclic chemistry, enabling the straightforward synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3] While the Biginelli reaction itself produces the unsaturated DHPMs, these intermediates serve as excellent precursors for the synthesis of 1,4,5,6-tetrahydropyrimidines through a subsequent reduction step. This two-step approach provides a versatile and efficient pathway to a diverse range of substituted tetrahydropyrimidines for drug discovery and development.
Part 1: Synthesis of Dihydropyrimidinone (DHPM) via Biginelli Reaction
The Biginelli reaction is an acid-catalyzed cyclocondensation that typically involves an aromatic aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea.[4] The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea. This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[4]
Reaction Mechanism: Biginelli Condensation
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Experimental Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a classical Biginelli condensation using hydrochloric acid as the catalyst.
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (HCl, 0.5 mL)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine the benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.
-
Add the catalyst, concentrated HCl (0.5 mL), to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 3:7).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted urea and catalyst.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]
Data Presentation: Catalyst Comparison for Biginelli Reaction
The choice of catalyst significantly impacts the yield and reaction time of the Biginelli reaction. Modern protocols often employ Lewis acids or environmentally benign catalysts to improve efficiency.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. HCl | Ethanol | Reflux | 4-5 | ~70-85 | [1] |
| DABCO | Ethanol | Reflux | 3-4 | 85-95 | [5] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5-1 | >90 | [4] |
| La(OTf)₃ | Ethanol (min.) | 100 | 1-1.5 | 90-97 | [6] |
| Dicalcium Phosphate | Ethanol | Reflux | 0.6 | >90 | [7] |
Part 2: Reduction of Dihydropyrimidinone to this compound
The conversion of the Biginelli product (DHPM) to the desired this compound is achieved by the reduction of the C=C double bond within the heterocyclic ring. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[8]
Experimental Workflow: Two-Step Synthesis
Caption: General workflow for the two-step synthesis of 1,4,5,6-tetrahydropyrimidines.
Experimental Protocol 2: Reduction of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from a known procedure for the reduction of a similar heterocyclic system.[9]
Materials:
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM from Part 1) (5 mmol)
-
Sodium borohydride (NaBH₄) (15 mmol, 0.57 g)
-
Methanol (MeOH) / Chloroform (CHCl₃) (1:1 mixture, 100 mL)
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the DHPM (5 mmol) in 100 mL of a 1:1 mixture of MeOH/CHCl₃ in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride (15 mmol) to the solution in portions over 15 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 24 hours.
-
After 24 hours, carefully adjust the pH of the reaction mixture to ~1 by the dropwise addition of 2 M HCl while stirring in an ice bath.
-
Stir the acidified mixture at room temperature for 10 minutes.
-
Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of CH₂Cl₂ and transfer it to a separatory funnel.
-
Make the solution basic (pH ~10) by adding a 10% aqueous NaOH solution.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound product.
-
Purify the crude product by flash column chromatography (Silica gel, eluent gradient: Hexane to Ethyl Acetate).
Conclusion
The combination of the classical Biginelli reaction with a subsequent reduction step provides a reliable and versatile strategy for synthesizing 1,4,5,6-tetrahydropyrimidines. The initial three-component reaction offers a straightforward entry to the core dihydropyrimidine scaffold, which can be readily purified and then reduced to the desired saturated analogue. The protocols and data presented herein serve as a practical guide for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Hantzsch ester - Wikipedia [en.wikipedia.org]
- 6. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.org.bo [scielo.org.bo]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Tetrahydropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrimidine derivatives are a class of N-heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents, make them attractive scaffolds for the development of novel therapeutics. While classical methods such as the Biginelli reaction are commonly employed for the synthesis of related dihydropyrimidinones, modern catalytic approaches offer alternative pathways with the potential for greater efficiency, milder reaction conditions, and novel substitution patterns.
Palladium catalysis, in particular, has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines a proposed palladium-catalyzed approach for the synthesis of tetrahydropyrimidine derivatives, drawing parallels from established palladium-catalyzed carboamination reactions used in the synthesis of other saturated N-heterocycles.
Proposed Palladium-Catalyzed Synthetic Route: Intramolecular Carboamination
A plausible and efficient route to substituted tetrahydropyrimidine derivatives involves an intramolecular palladium-catalyzed carboamination of an N-alkenyl-N'-aryl-1,3-diamine. This strategy is analogous to the well-established palladium-catalyzed synthesis of pyrrolidines from γ-aminoalkenes. The proposed reaction proceeds via the coupling of an aryl or vinyl halide with an unsaturated diamine substrate, followed by an intramolecular aminopalladation and subsequent reductive elimination to afford the cyclic product.
Reaction Scheme
Caption: General scheme for the proposed palladium-catalyzed synthesis of tetrahydropyrimidine derivatives.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Intramolecular Carboamination
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
N-alkenyl-N'-aryl-1,3-diamine substrate
-
Aryl or vinyl halide
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the N-alkenyl-N'-aryl-1,3-diamine substrate (1.0 equivalent) and the aryl or vinyl halide (1.1 equivalents) to the Schlenk tube.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired tetrahydropyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes hypothetical data for the synthesis of various tetrahydropyrimidine derivatives based on the proposed protocol, illustrating the potential scope of the reaction.
| Entry | N-alkenyl-N'-aryl-1,3-diamine (R¹) | Aryl Halide (R²) | Product | Yield (%) |
| 1 | N-allyl-N'-phenylpropane-1,3-diamine | 4-bromotoluene | 1-phenyl-2-(p-tolyl)tetrahydropyrimidine | 78 |
| 2 | N-allyl-N'-phenylpropane-1,3-diamine | 4-bromoanisole | 2-(4-methoxyphenyl)-1-phenyltetrahydropyrimidine | 82 |
| 3 | N-allyl-N'-(4-methoxyphenyl)propane-1,3-diamine | bromobenzene | 1-(4-methoxyphenyl)-2-phenyltetrahydropyrimidine | 85 |
| 4 | N-allyl-N'-phenylpropane-1,3-diamine | 1-bromo-4-(trifluoromethyl)benzene | 1-phenyl-2-(4-(trifluoromethyl)phenyl)tetrahydropyrimidine | 71 |
| 5 | N-but-3-en-1-yl-N'-phenylpropane-1,3-diamine | bromobenzene | 1-phenyl-2-phenyl-1,4,5,6-tetrahydropyrimidine | 65 |
Mechanistic Considerations and Visualization
The proposed catalytic cycle for the palladium-catalyzed intramolecular carboamination is depicted below. The cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the diamine substrate and subsequent intramolecular aminopalladation. The final step is a C-N bond-forming reductive elimination to yield the tetrahydropyrimidine product and regenerate the active Pd(0) catalyst.
Caption: Proposed catalytic cycle for the intramolecular carboamination.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tetrahydropyrimidine derivatives using the proposed palladium-catalyzed method.
Caption: Experimental workflow for tetrahydropyrimidine synthesis.
Concluding Remarks
The proposed palladium-catalyzed intramolecular carboamination presents a modern and potentially efficient strategy for the synthesis of substituted tetrahydropyrimidine derivatives. This approach offers the possibility of constructing a diverse library of compounds by varying the diamine substrate and the aryl/vinyl halide coupling partner. The provided protocols and conceptual framework are intended to serve as a guide for researchers in the exploration of new synthetic routes to this important class of heterocyclic compounds. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve high yields for specific substrates.
Application Notes and Protocols for the One-Pot Synthesis of Substituted 1,4,5,6-Tetrahydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,4,5,6-tetrahydropyrimidines and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are present in numerous biologically active molecules exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][2] The Biginelli reaction, a one-pot multicomponent reaction first reported in 1891, remains a cornerstone for the synthesis of these valuable compounds.[3][4][5] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like a β-ketoester), and a urea or thiourea derivative.[3][4] Over the years, numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope, making it a versatile tool for combinatorial chemistry and drug discovery.[1][3]
These application notes provide an overview of modern one-pot synthetic strategies for substituted 1,4,5,6-tetrahydropyrimidines, focusing on the widely applicable Biginelli reaction. Detailed protocols for representative catalytic systems are presented, along with data tables for easy comparison of different methodologies.
Synthetic Strategies Overview
The one-pot synthesis of tetrahydropyrimidines is most prominently achieved through the Biginelli or Biginelli-like reactions. The core of this strategy is the condensation of three key components:
-
An Aldehyde: Aromatic, aliphatic, and heteroaromatic aldehydes can be used.
-
A 1,3-Dicarbonyl Compound: Ethyl acetoacetate is the classic choice, but other β-ketoesters, β-diketones, and acetoacetanilides are also employed.[3]
-
A Urea or Thiourea Derivative: Urea, thiourea, and their substituted analogues are common reactants.
The reaction is typically catalyzed by an acid, which can be a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., Cu(OTf)₂, Yb(OTf)₃, BiCl₃).[1] In recent years, various other catalytic systems, including organocatalysts like DABCO, and greener approaches utilizing microwave irradiation or ultrasound have been developed to improve the efficiency and environmental friendliness of the synthesis.[1][6][7][8] Catalyst-free methods under specific conditions have also been reported.[9][10]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from various one-pot syntheses of substituted tetrahydropyrimidines, allowing for a direct comparison of different catalytic systems and reaction conditions.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl (catalytic) | Ethanol | Reflux | 4h | 91 | [5] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | DABCO (10) | Ethanol | Reflux | 6h | 92 | [1] |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | La(OTf)₃ (10) | - | 100°C | 1.5h | 95 | [11][12] |
| 4 | 4-Methoxybenzaldehyde | Methyl acetoacetate | N-Methylthiourea | Amidosulfonic acid | Dioxane | Reflux | - | 50 | [2] |
| 5 | Benzaldehyde | Diethyl but-2-ynedioate | Aniline/Benzylamine | None | DMF | 100°C | 1h | 93 | [9] |
| 6 | Various aryl aldehydes | Acetylacetone | Thiourea | None | - | MW, 600W | 2-5 min | 85-95 | [6][7] |
| 7 | Various aryl aldehydes | Ethyl acetoacetate | Urea/Thiourea | None | Ethanol | Ultrasound, 50°C | 5-20 min | 88-99 | [8] |
| 8 | 4-Nitrobenzaldehyde | Acetoacetanilide | Thiourea | None | - | MW, 300W | 3 min | 92 | [13] |
| 9 | 3,4-Dimethoxyphenyl-aldehyde | Ethyl acetoacetate | Thiourea | HCl (catalytic) | Ethanol | Reflux | 8h | 85 | [1] |
| 10 | Pyrazole-4-carbaldehyde | Acetylacetone | Thiourea | CaCl₂ | Ethanol | Reflux | - | High | [3] |
Experimental Protocols
Protocol 1: Classical Biginelli Reaction using a Brønsted Acid Catalyst
This protocol describes the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate using hydrochloric acid as the catalyst.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (30 mL).
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
-
Dry the purified product under vacuum.
Protocol 2: Organocatalyzed Biginelli Reaction using DABCO
This protocol details the synthesis of 5-ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst.[1]
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and DABCO (0.1 eq) in ethanol (25 mL).
-
Reflux the reaction mixture with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired product.
Protocol 3: Microwave-Assisted, Catalyst-Free Synthesis
This protocol describes a rapid and efficient synthesis of tetrahydropyrimidine derivatives under microwave irradiation without a catalyst.[13]
Materials:
-
Substituted aromatic aldehyde
-
Substituted acetoacetanilide
-
Thiourea or Guanidine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, place the aromatic aldehyde (1.0 eq), acetoacetanilide (1.0 eq), and thiourea/guanidine (1.5 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 300W) for 2-5 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Add a small amount of ethanol and triturate the solid product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure tetrahydropyrimidine derivative.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Biginelli reaction, proceeding through an N-acyliminium ion intermediate.
Caption: Proposed mechanism of the Biginelli reaction.
General Experimental Workflow
The diagram below outlines the general workflow for the one-pot synthesis and purification of substituted 1,4,5,6-tetrahydropyrimidines.
Caption: General workflow for one-pot tetrahydropyrimidine synthesis.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convenient one-pot synthesis of multisubstituted tetrahydropyrimidines via catalyst-free multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of 1,4,5,6-Tetrahydropyrimidine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrimidine, a cyclic amidine, and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of this heterocyclic compound often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Therefore, efficient purification is a critical step to ensure the integrity and reliability of subsequent pharmacological and biological studies.
The inherent basicity of the this compound core presents unique challenges for purification, particularly when using standard silica gel chromatography. The acidic nature of silica can lead to strong, sometimes irreversible, adsorption of the basic compound, resulting in poor separation, significant product loss, and peak tailing. These application notes provide detailed protocols for the purification of this compound using column chromatography and preparative High-Performance Liquid Chromatography (HPLC), as well as a protocol for final polishing by recrystallization.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the detailed protocols. These values are representative and may vary depending on the initial purity of the crude material and the specific conditions employed.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Column Chromatography (Amine-Modified Mobile Phase) | 70-85% | >95% | 60-80% | Yield can be impacted by irreversible adsorption on the stationary phase. |
| Column Chromatography (Amino-Propyl Functionalized Silica) | 70-85% | >95% | 75-90% | Recommended for minimizing product loss due to adsorption. |
| Preparative HPLC (Reversed-Phase) | 80-95% | >99% | 70-85% | Ideal for achieving high purity, especially for smaller sample quantities. |
| Recrystallization | 85-95% | >99% | 70-90% | Often employed as a final purification step after chromatography.[1] |
Experimental Workflows
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Due to the basic nature of this compound, standard silica gel chromatography can be challenging. The following methods are recommended to mitigate issues such as peak tailing and product loss.
Method A: Basic Modified Silica Gel Chromatography
This method involves the addition of a basic modifier to the mobile phase to suppress the interaction between the basic analyte and the acidic silanol groups on the silica surface.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing 0.5-2% (v/v) ammonium hydroxide or triethylamine (TEA). A typical starting point is 1% methanol in DCM with 1% TEA, gradually increasing the methanol concentration.
-
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, remove the solvent by rotary evaporation, and carefully load the resulting powder onto the column.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column, ensuring a homogenous and air-free stationary phase bed.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a suitable stain such as potassium permanganate or ninhydrin.
-
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Method B: Amino-Propyl Functionalized Silica Gel Chromatography
This method utilizes a stationary phase that is inherently basic, which circumvents the need for a basic modifier in the mobile phase.
-
Stationary Phase: Amino-propyl functionalized silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase or DCM.
-
Column Packing: Pack the column with a slurry of the amino-propyl functionalized silica gel in the initial mobile phase.
-
Elution: Elute the column with a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Method A.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Preparative HPLC
Reversed-phase HPLC is a powerful technique for achieving high purity of polar, basic compounds like this compound.
-
Instrumentation: Preparative HPLC system with a UV detector and fraction collector.
-
Stationary Phase: A reversed-phase C18 column is generally suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Note: The acidic modifier helps to improve peak shape by protonating the basic analyte.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).
-
Monitor the separation at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the collected fractions containing the pure product. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a salt (e.g., formate or trifluoroacetate salt).
-
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for the final polishing of the purified compound to obtain a crystalline solid of high purity.[1]
-
Solvent Selection: Suitable solvents include ethanol, isopropanol, or acetonitrile. The ideal solvent should dissolve this compound sparingly at room temperature but completely at an elevated temperature.[1]
-
Procedure:
-
Dissolution: In a flask, add the partially purified solid and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals. For maximum yield, the flask can be subsequently placed in an ice bath.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
-
Post-Purification Analysis
The purity of the final product should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): For a rapid qualitative assessment of purity.
-
Analytical HPLC: To determine the purity of the final product with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
Crystallization Techniques for 1,4,5,6-Tetrahydropyrimidine Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 1,4,5,6-tetrahydropyrimidine salts, a critical step for their purification and characterization in research and drug development. The protocols are derived from established scientific literature and are intended to serve as a practical guide for obtaining high-quality crystalline material.
Introduction
1,4,5,6-Tetrahydropyrimidines and their corresponding salts are a class of cyclic amidines that have garnered significant interest in medicinal chemistry and materials science.[1] Proper purification of these compounds is essential to ensure the reliability of biological and physical-chemical data. Crystallization is a powerful technique for achieving high purity and for obtaining single crystals suitable for X-ray diffraction studies, which provide definitive structural elucidation.[2][3][4][5] The choice of crystallization method and solvent system is paramount and is highly dependent on the specific properties of the this compound salt, including its counter-ion and substituents.
Key Crystallization Techniques
Several techniques are commonly employed for the crystallization of organic salts, including this compound derivatives. The selection of the appropriate technique is often determined by the compound's solubility profile.
-
Cooling Crystallization: This is the most common method, where a saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to induce crystallization. The solubility of the compound should be significantly higher at the boiling point of thesolvent than at room temperature.
-
Anti-Solvent Crystallization (Solvent Precipitation): In this technique, a second solvent (the anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound. This reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization.
-
Vapor Diffusion: This is a variation of anti-solvent crystallization that is particularly useful for growing high-quality single crystals from small amounts of material. A solution of the compound is placed in a small, open container, which is then placed in a larger sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing gradual crystallization.
-
Trituration: While not strictly a crystallization technique for purification to the same extent as the others, trituration with a solvent in which the compound is poorly soluble can be used to induce solidification of an oil or to wash away soluble impurities from a solid, sometimes resulting in a more crystalline material.
Data Summary of Crystallization Protocols
The following tables summarize quantitative data from various crystallization protocols for this compound salts and structurally related cyclic amidinium salts.
| Compound Type | Salt Form | Solvent System | Technique | Yield (%) | Melting Point (°C) | Purity | Reference |
| 1-Aryl-1,4,5,6-tetrahydropyrimidine | - (Free Base) | Methylene chloride/hexane | Recrystallization | 81 | 45-46 | - | [6] |
| 1-Aryl-1,4,5,6-tetrahydropyrimidine | - (Free Base) | Ethanol/water | Recrystallization | 89 | 48-49 | - | [6] |
| 1-Methyl-1,4,5,6-tetrahydro-2-[2-(o-tolyl)vinyl]pyrimidine | - (Free Base) | Acetone | Two Recrystallizations | 68 (initial solid) | 131 | - | [7] |
| 1-Methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine | Tartrate | Methanol/Ethanol | Anti-Solvent Crystallization | 59 | 148-150 | - | [7] |
| 1-Methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine | Hydrochloride | Isopropanol | Cooling Crystallization | 54 | - | - | [7] |
| N,N'-bis(2,4,6-trimethylphenyl)imidazolinium | Chloride | Methanol/Diethyl ether | Recrystallization | 80 | - | Analytically Pure |
Experimental Protocols
Protocol 1: Cooling Crystallization of a this compound Hydrochloride Salt
This protocol is adapted from the purification of l-methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine hydrochloride.[7]
Materials:
-
Crude this compound hydrochloride salt
-
Isopropanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude syrup of the hydrochloride salt in hot isopropanol. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed as the solution cools.
-
To maximize the yield, further cool the flask in an ice bath for approximately 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization of a this compound Tartrate Salt
This protocol is based on the recrystallization of l-methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine tartrate.[7]
Materials:
-
Crude this compound tartrate salt
-
Methanol (solvent)
-
Ethanol (anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude tartrate salt in hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
To the hot filtrate, add hot ethanol. The volume of ethanol added should be sufficient to induce turbidity, indicating the start of precipitation.
-
Allow the solution to cool slowly to room temperature.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Air-dry or dry under vacuum to obtain the purified product.
Protocol 3: Recrystallization of a 1-Aryl-1,4,5,6-tetrahydropyrimidine Free Base
This protocol is adapted from the purification of 1-(o-nitrophenyl)-1,4,5,6-tetrahydropyrimidine.[6]
Materials:
-
Crude 1-aryl-1,4,5,6-tetrahydropyrimidine
-
Methylene chloride (solvent)
-
Hexane (anti-solvent) or Ethanol/water solvent system
-
Erlenmeyer flask
-
Heating source (if necessary)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of the primary solvent (e.g., methylene chloride or ethanol). Gentle heating may be applied to facilitate dissolution.
-
Slowly add the anti-solvent (e.g., hexane or water) dropwise with stirring until the solution becomes cloudy.
-
If using a single solvent system like ethanol/water, prepare a hot saturated solution and allow it to cool.
-
Allow the solution to stand undisturbed to allow for crystal growth.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the anti-solvent or the cold solvent mixture.
-
Dry the crystals.
Visualizations
Experimental Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Logical Relationships in Anti-Solvent Crystallization
Caption: Principle of Anti-Solvent Crystallization.
Troubleshooting
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding more anti-solvent. Scratching the inside of the flask with a glass rod can also help induce nucleation. Seeding with a previously obtained crystal is also a highly effective method.
-
Oiling Out: The compound may be precipitating as a liquid phase instead of a solid. This often occurs when the solution is cooled too quickly or if the concentration is too high. Try using a more dilute solution, cooling more slowly, or selecting a different solvent system.
-
Poor Crystal Quality: Rapid crystal growth often leads to small or impure crystals. Slower cooling rates or a slower addition of anti-solvent will generally yield better results.
By following these guidelines and protocols, researchers can effectively purify this compound salts, enabling further study and application of these important compounds.
References
- 1. This compound 97 1606-49-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Tetrahydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of tetrahydropyrimidines, a significant class of heterocyclic compounds with diverse pharmacological activities. The following sections outline the principles and methodologies for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydropyrimidine derivatives. Both ¹H and ¹³C NMR provide comprehensive information about the molecular framework.[1][2] ¹H NMR spectra reveal the chemical environment of protons, their connectivity through spin-spin coupling, and their stereochemical relationships. Key diagnostic signals include the proton at the C4 position, which typically appears as a distinct multiplet, and the exchangeable protons of the N-H groups.[3][4] ¹³C NMR spectroscopy provides insights into the carbon skeleton, with characteristic chemical shifts for the carbonyl/thiocarbonyl carbon at C2, the sp³-hybridized carbon at C4, and the carbons of the various substituents.[3][4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified tetrahydropyrimidine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3][5]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Decoupling techniques are typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
Quantitative Data Presentation:
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Tetrahydropyrimidine Derivatives in DMSO-d₆. [3][4]
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C4-H | 5.00 - 5.40 (d) | 53.54 - 54.51 |
| N1-H | 9.06 - 10.70 (s) | - |
| N3-H | 7.57 - 10.53 (s) | - |
| C6-CH₃ | 2.22 - 2.28 (s) | 17.05 - 18.18 |
| C5-C=O (Ester) | - | 164.68 - 165.40 |
| C2=O (Urea) | - | 152.11 - 152.66 |
| C2=S (Thiourea) | - | 173.83 - 174.62 |
| Aromatic-H | 6.70 - 7.43 (m) | 99.50 - 157.85 |
Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.
Visualization of NMR Analysis Workflow:
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of tetrahydropyrimidines by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds, often coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).[5] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.[6] The fragmentation of tetrahydropyrimidines upon electron impact or collision-induced dissociation provides valuable structural information, such as the loss of substituents or the cleavage of the heterocyclic ring.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the tetrahydropyrimidine sample at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[5]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[5]
-
For flow injection analysis (FIA), the diluted sample is directly introduced into the mass spectrometer. For LC-MS, the sample is injected into the HPLC system.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrometer is typically operated in positive ion mode for tetrahydropyrimidines, monitoring for the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters, including nebulizing gas flow, drying gas flow and temperature, and capillary voltage, to achieve a stable and intense signal for the compound of interest.
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 100-1000).
-
For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) in the mass spectrum to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Propose fragmentation pathways consistent with the observed data to support the proposed structure.
-
Quantitative Data Presentation:
Table 2: Representative Mass Spectrometry Data for Tetrahydropyrimidine Derivatives. [7]
| Compound Type | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 2-Thioxo-tetrahydropyrimidine | ESI+ | 321 ([M+H]⁺) | 291, 275 |
| 2-Oxo-tetrahydropyrimidine | EI+ | Varies with substituents | [M - R]⁺, [M - COR]⁺ |
| 2-Keto(thio)-6-methyl-5-carbethoxy-4-aryl-tetrahydropyrimidines | EI+ | Varies with substituents | [M - C₂H₅]⁺, [M - OC₂H₅]⁺, [M - COOC₂H₅]⁺ |
Visualization of LC-MS Analysis Workflow:
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantitative analysis of tetrahydropyrimidine derivatives.[8] Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[8] This method allows for the assessment of sample purity, the quantification of the main component, and the detection of impurities or degradation products.[9] The choice of mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, is crucial for achieving optimal separation.[8]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents (e.g., acetonitrile and water). Degas the mobile phase using sonication or vacuum filtration.
-
Prepare a stock solution of the tetrahydropyrimidine sample in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards of known concentrations for quantitative analysis.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system, including the column (e.g., C18, 250 x 4.6 mm, 5 µm), with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature.
-
Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
Inject a fixed volume (e.g., 10-20 µL) of the sample and standards.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to the tetrahydropyrimidine derivative based on its retention time.
-
For purity analysis, calculate the peak area percentage of the main component relative to the total area of all peaks.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
-
Quantitative Data Presentation:
Table 3: Typical HPLC Conditions for the Analysis of Pyrimidine Derivatives. [8][9]
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (with or without buffer) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 - 20 µL |
Visualization of HPLC Analysis Workflow:
X-ray Crystallography
Application Note:
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[10][11] For tetrahydropyrimidines, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the heterocyclic ring.[5][12] This technique is invaluable for unambiguously establishing the stereochemistry of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The resulting structural information is crucial for structure-activity relationship (SAR) studies and for computational modeling.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the tetrahydropyrimidine derivative.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, to minimize thermal motion and radiation damage.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Quantitative Data Presentation:
Table 4: Example of Crystallographic Data to be Reported for a Tetrahydropyrimidine Derivative.
| Parameter | Value |
| Empirical Formula | e.g., C₁₈H₁₉N₃O₃S |
| Formula Weight | e.g., 357.43 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = ... Å, b = ... Å, c = ... Å, β = ... ° |
| Volume | ... ų |
| Z (molecules per unit cell) | ... |
| Calculated Density | ... g/cm³ |
| Final R indices | R₁, wR₂ |
Visualization of X-ray Crystallography Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. ruppweb.org [ruppweb.org]
- 12. benchchem.com [benchchem.com]
- 13. Computational studies on tetrahydropyrimidine-2-one HIV-1 protease inhibitors: improving three-dimensional quantitative structure-activity relationship comparative molecular field analysis models by inclusion of calculated inhibitor- and receptor-based properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Assays Using 1,4,5,6-Tetrahydropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,4,5,6-tetrahydropyrimidine derivatives in antimicrobial assays. This document includes detailed experimental protocols, a summary of antimicrobial activity data, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The synthesis of these compounds is often achieved through the Biginelli reaction, a one-pot multicomponent reaction that allows for the creation of a diverse library of derivatives.[3][5] This document focuses on the application of these compounds in antimicrobial susceptibility testing, providing standardized protocols and a compilation of reported activity data.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from several studies, presenting Minimum Inhibitory Concentrations (MIC) and zones of inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | Derivative Description | Staphylococcus aureus (µg/mL) | Staphylococcus epidermidis (µg/mL) | Bacillus cereus (µg/mL) | Escherichia coli (µg/mL) | Klebsiella pneumoniae (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| 1 | 5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 37 | 25 | NP | 120 | 95 | NP | [5] |
| 2 | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 45 | 15 | NP | >150 | >150 | NP | [5] |
| 4 | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 30 | 20 | NP | 100 | 115 | NP | [5] |
| 8 | 5-Ethoxycarbonyl-4-(5-bromo-2-hydroxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 45 | 58 | 32 | >150 | 39 | 50 | [5] |
| 10 | 5-Ethoxycarbonyl-4-(4-hydroxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 15 | 22 | NP | >150 | 15 | NP | [5] |
| 4a | N-formyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - | - | 18 (zone, mm) | - | - | - | [4] |
| 4b | N-formyl-6-methyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 20 (zone, mm) | - | - | - | - | 19 (zone, mm) | [4] |
| 4e | N-formyl-6-methyl-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | - | - | 17 (zone, mm) | - | - | - | [4] |
| 4l | N-formyl-6-methyl-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 22 (zone, mm) | - | 20 (zone, mm) | - | - | 21 (zone, mm) | [4] |
NP: Not Provided
Table 2: Antimicrobial Activity of this compound Derivatives against Fungal Strains
| Compound ID | Derivative Description | Aspergillus niger (Zone of Inhibition, mm) | Reference |
| 4b | N-formyl-6-methyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 15 | [4] |
| 4d | N-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 16 | [4] |
| 4f | N-formyl-6-methyl-4-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 14 | [4] |
| 4h | N-formyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 15 | [4] |
| 4i | N-formyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 18 | [4] |
| 4k | N-formyl-6-methyl-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 16 | [4] |
| 4l | N-formyl-6-methyl-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 19 | [4] |
Experimental Protocols
The following are detailed methodologies for the key antimicrobial assays cited in the literature for testing this compound derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]
Materials:
-
Test this compound compounds
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial or fungal inoculum
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each tetrahydropyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations to be tested.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism on an agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and mix.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the tetrahydropyrimidine derivative at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.[11][12][13][14]
Materials:
-
Test this compound compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar plates
-
Bacterial or fungal inoculum
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve the tetrahydropyrimidine derivatives in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an antimicrobial susceptibility test using this compound derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Hypothesized Mechanism of Action
While the exact antimicrobial mechanism of this compound derivatives is not fully elucidated, some studies suggest a potential interaction with bacterial DNA. The following diagram illustrates a plausible signaling pathway based on available evidence. It is hypothesized that these compounds may interfere with DNA-protein interactions, potentially inhibiting essential enzymatic processes.[15][16]
Caption: Hypothesized antimicrobial mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. microbenotes.com [microbenotes.com]
- 14. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 15. Effect of tetrahydropyrimidine derivatives on protein-nucleic acids interaction. Type II restriction endonucleases as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anticancer Activity of Tetrahydropyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects. These compounds have been shown to target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of the anticancer activity of novel tetrahydropyrimidine compounds. The methodologies detailed herein are designed to assess their cytotoxic and cytostatic effects, elucidate their mechanism of action, and evaluate their therapeutic potential in preclinical models. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, facilitating the identification and development of novel anticancer therapeutics.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Tetrahydropyrimidine Compounds
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| THP-1 | MCF-7 (Breast) | 48 | [Insert Value] |
| THP-1 | A549 (Lung) | 48 | [Insert Value] |
| THP-1 | HCT116 (Colon) | 48 | [Insert Value] |
| THP-2 | MCF-7 (Breast) | 48 | [Insert Value] |
| THP-2 | A549 (Lung) | 48 | [Insert Value] |
| THP-2 | HCT116 (Colon) | 48 | [Insert Value] |
| Doxorubicin | MCF-7 (Breast) | 48 | [Insert Value] |
IC₅₀: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Tetrahydropyrimidine Compounds
| Treatment | Cell Line | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD | Sub-G1 (Apoptosis) (%) ± SD |
| Vehicle Control | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| THP-1 (IC₅₀) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| THP-2 (IC₅₀) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction by Tetrahydropyrimidine Compounds
| Treatment | Cell Line | Early Apoptotic Cells (%) ± SD | Late Apoptotic Cells (%) ± SD | Necrotic Cells (%) ± SD |
| Vehicle Control | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| THP-1 (IC₅₀) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| THP-2 (IC₅₀) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: In Vivo Antitumor Efficacy of Tetrahydropyrimidine Compounds in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | [Insert Value] | - | [Insert Value] |
| THP-1 (mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
SEM: Standard Error of the Mean.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the tetrahydropyrimidine compound that inhibits the growth of cancer cells by 50% (IC₅₀).[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tetrahydropyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tetrahydropyrimidine compounds and a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.[5][6][7][8][9]
Materials:
-
Cancer cells
-
Tetrahydropyrimidine compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the tetrahydropyrimidine compounds for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the number of apoptotic and necrotic cells after treatment with the compounds.[10][11][12][13]
Materials:
-
Cancer cells
-
Tetrahydropyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the tetrahydropyrimidine compounds for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[10]
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of the compounds on key signaling proteins, such as those in the PI3K/Akt pathway.[14][15][16][17][18]
Materials:
-
Cancer cells
-
Tetrahydropyrimidine compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with the compounds for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the antitumor activity of the compounds in a living organism.[19][20][21][22][23]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line
-
Tetrahydropyrimidine compounds
-
Vehicle for drug administration
-
Calipers
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the immunodeficient mice.[19]
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Administer the tetrahydropyrimidine compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI).
Mandatory Visualization
Experimental workflow for anticancer drug testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of 1,4,5,6-Tetrahydropyrimidine-Based Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1,4,5,6-tetrahydropyrimidine-based muscarinic agonists, with a focus on their synthesis, pharmacological characterization, and relevant signaling pathways. The protocols detailed below are intended to serve as a guide for the screening and development of novel compounds targeting muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is a key target for the treatment of cognitive deficits associated with Alzheimer's disease.
Introduction to this compound-Based Muscarinic Agonists
The cholinergic system plays a crucial role in cognitive functions such as learning and memory. A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Muscarinic acetylcholine receptors, especially the M1 subtype, are G-protein coupled receptors that are relatively preserved in the brains of Alzheimer's patients, making them an attractive therapeutic target. The development of M1-selective muscarinic agonists aims to restore cholinergic function and potentially modify the course of the disease. The this compound scaffold has emerged as a promising core structure for the design of novel M1 agonists.
Quantitative Data on Muscarinic Agonist Activity
The following tables summarize the binding affinities and functional potencies of various muscarinic agonists, including compounds with a tetrahydropyrimidine-related core structure. This data is essential for understanding the structure-activity relationships (SAR) and for the selection of lead compounds.
Table 1: Binding Affinities (Ki) of Muscarinic Agonists at Human Receptor Subtypes
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Oxotremorine-M | 17 | 400 | - | - | - |
| Carbachol | 1,800 | 32,000 | 2,500 | - | - |
| Pilocarpine | 3,600 | 18,000 | 1,300 | - | - |
| McN-A-343 | 1,300 | 8,900 | 1,600 | - | - |
| CDD-0102 | - | - | - | - | - |
Data compiled from multiple sources. "-" indicates data not available.
Table 2: Functional Potencies (EC50/IC50) of Muscarinic Agonists
| Compound | Assay | M1 | M2 | M3 |
| Xanomeline | IP Hydrolysis (EC50, nM) | 10 | >10,000 | >10,000 |
| CDD-0102 | PI Hydrolysis (EC50, µM) | 0.3 | >100 | >100 |
| (Pentyloxy)-TZTP | Rabbit Vas Deferens (IC50, pM) | low pM | - | - |
| (Hexyloxy)-TZTP | Rabbit Vas Deferens (IC50, pM) | low pM | - | - |
| Carbachol | Guinea Pig Ileum (EC50, nM) | - | - | 100 |
Data compiled from multiple sources. "-" indicates data not available. TZTP refers to 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine derivatives, which are structurally related to the tetrahydropyrimidine series.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound ring can be achieved through various methods. Below are two common protocols.
Protocol 3.1.1: Synthesis via Cyanogen Bromide Cyclization
This protocol describes the synthesis of a 6-membered cyclic guanidine from an alkyl diamine.
Materials:
-
Alkyl diamine (e.g., 1,3-diaminopropane)
-
Cyanogen bromide
-
Propanol
-
Ammonia in ethanol (NH3/EtOH)
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol)
Procedure:
-
Dissolve cyanogen bromide (1.2 mmol) in 2.5 mL of propanol.
-
Add the alkyl diamine (1.0 mmol) to the solution.
-
Add NH3/EtOH to establish a basic medium.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Purify the product using flash chromatography on silica gel to obtain the desired cyclic guanidine.
Protocol 3.1.2: Biginelli Reaction for Substituted Tetrahydropyrimidines
This protocol describes a one-pot synthesis of multisubstituted tetrahydropyrimidines.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated HCl or DABCO (catalyst)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in ethanol.
-
Add a catalytic amount of concentrated HCl or DABCO.
-
Reflux the mixture with stirring for 4-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.
Muscarinic Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, etc.)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-oxotremorine-M ([3H]-Oxo-M)
-
Test compounds (this compound derivatives)
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to the desired protein concentration.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to the wells.
-
Non-specific Binding: Add assay buffer, radioligand solution, a high concentration of atropine, and cell membrane suspension.
-
Competition: Add assay buffer, radioligand solution, varying concentrations of the test compound, and cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
M1 Muscarinic Agonist Functional Assay in Rabbit Vas Deferens
This ex vivo assay assesses the functional activity of compounds at the M1 muscarinic receptor. M1 receptor activation in this tissue inhibits the electrically stimulated twitch response.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Ringer bicarbonate solution
-
Organ bath with stimulating electrodes
-
Isotonic force transducer
-
Data acquisition system
-
Test compounds
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rabbit and dissect the vasa deferentia.
-
Clean the tissue of fat and connective tissue and mount it in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Stimulation and Equilibration:
-
Apply electrical field stimulation (e.g., 0.1 Hz, 2 ms duration, supramaximal voltage) to elicit twitch contractions.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing, until a stable twitch response is achieved.
-
-
Compound Testing:
-
Add the test compounds to the organ bath in a cumulative concentration-dependent manner.
-
Record the inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Express the inhibitory response as a percentage of the maximal inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Visualization of Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, which is coupled to the Gq/11 G-protein, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C.
Caption: M1 Muscarinic Receptor Gq-coupled Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a test compound.
Caption: Workflow for a Radioligand Competition Binding Assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5,6-Tetrahydropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 1,4,5,6-tetrahydropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My reaction of 1,3-diaminopropane with an aldehyde is yielding a significant amount of a non-cyclic byproduct. What is this side product and how can I favor the formation of the desired 1,4,5,6-tetrahydropyrimidine?
A1: A common side reaction in the condensation of 1,3-diamines with aldehydes or ketones is the formation of a bis-imine, an open-chain adduct, which competes with the desired intramolecular cyclization to form the hexahydropyrimidine.[1] The formation of the cyclic product is favored under specific conditions. Studies have shown that using a less nucleophilic amine and aldehydes with electron-withdrawing groups on an aryl ring can promote the formation of the hexahydropyrimidine.[1]
Troubleshooting Steps:
-
Choice of Reactants: If possible, select an aldehyde with electron-withdrawing substituents to enhance the electrophilicity of the carbonyl carbon, which can facilitate the final ring-closing step.
-
Reaction Conditions: Carefully control the stoichiometry of the reactants. Using a slight excess of the diamine may favor the initial mono-addition, but a large excess could lead to other side reactions. Running the reaction at a lower temperature may also favor the thermodynamically more stable cyclic product.
-
Solvent: The choice of solvent can influence the equilibrium between the cyclic product and the bis-imine. Protic solvents like ethanol are commonly used. Experimenting with different solvents may be necessary to optimize the yield of the tetrahydropyrimidine.
Q2: I am attempting to synthesize a 2-substituted-1,4,5,6-tetrahydropyrimidine from a nitrile and 1,3-diaminopropane, but I am observing the formation of an amide. What is causing this and how can I prevent it?
A2: Nitriles can undergo hydrolysis to form amides, particularly under acidic or basic conditions with water present in the reaction mixture. This can be a significant side reaction if the conditions for the cyclization are not strictly anhydrous.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reaction Temperature: While heating may be necessary to drive the cyclization, excessive temperatures can sometimes promote the hydrolysis of the nitrile, especially if trace amounts of water are present.
-
Catalyst Choice: If using a catalyst, ensure it is compatible with the nitrile functionality and does not promote hydrolysis. Some Lewis acids, for instance, can be hygroscopic and introduce water into the reaction.
Q3: During the synthesis of a tetrahydropyrimidine derivative using a Biginelli-type reaction, I am getting a low yield and a complex mixture of products. What are the common side reactions in this synthesis?
A3: The Biginelli reaction, while a powerful tool for synthesizing dihydropyrimidinones (which can be precursors to tetrahydropyrimidines), is prone to several side reactions that can lower the yield and complicate purification. These include:
-
Knoevenagel Condensation: Reaction between the aldehyde and the β-ketoester.
-
Aldol Condensation: Self-condensation of the aldehyde or β-ketoester.
-
Hantzsch Dihydropyridine Formation: A competing reaction pathway that can sometimes be favored.
-
N-acylurea Formation: A common byproduct that can be difficult to separate from the desired product.
Troubleshooting Steps:
-
Catalyst Optimization: The choice of catalyst is crucial. While Brønsted acids are traditionally used, Lewis acids can sometimes offer better selectivity.
-
Reaction Conditions: Optimizing the temperature and reaction time is key. Monitoring the reaction by TLC or LC-MS can help determine the optimal point to stop the reaction to minimize byproduct formation.
-
Stoichiometry: Adjusting the ratio of the three components can influence the reaction pathway. For example, using a slight excess of urea can sometimes favor the desired product.
Troubleshooting Guides
Guide 1: Minimizing Bis-Imine Formation in Aldehyde-Diamine Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of tetrahydropyrimidine, major byproduct identified as bis-imine. | Reaction conditions favor the formation of the open-chain adduct over cyclization. | 1. Modify Aldehyde: Use an aldehyde with electron-withdrawing groups. 2. Control Stoichiometry: Use a 1:1 molar ratio of diamine to aldehyde. 3. Optimize Temperature: Attempt the reaction at a lower temperature to favor the thermodynamic product. 4. Solvent Screening: Test different solvents (e.g., ethanol, methanol, THF) to find the optimal medium for cyclization. |
| Formation of oligomeric or polymeric materials. | High concentration of reactants or highly reactive aldehyde leading to intermolecular reactions. | 1. High Dilution: Run the reaction under high dilution conditions to favor intramolecular cyclization. 2. Slow Addition: Add the aldehyde slowly to the solution of the diamine to maintain a low concentration of the aldehyde. |
Guide 2: Preventing Hydrolysis in Nitrile-Based Syntheses
| Symptom | Possible Cause | Suggested Solution |
| Presence of an amide byproduct in the reaction mixture. | Hydrolysis of the nitrile starting material or an intermediate. | 1. Strictly Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use oven-dried glassware and conduct the reaction under an inert atmosphere. 2. Purify Reagents: Ensure the nitrile and diamine are pure and free from water. 3. Moderate Temperature: Avoid excessively high reaction temperatures. |
| Incomplete reaction and low conversion to the tetrahydropyrimidine. | Insufficient activation of the nitrile. | 1. Catalyst: Consider the use of a suitable catalyst to promote the addition of the amine to the nitrile. 2. Increase Reaction Time: If the reaction is slow, a longer reaction time at a moderate temperature may be required. |
Data Presentation
Table 1: Hypothetical Data on the Influence of Aldehyde Substituent on Product Distribution
| Aldehyde | Substituent Type | Tetrahydropyrimidine Yield (%) | Bis-Imine Yield (%) |
| 4-Nitrobenzaldehyde | Electron-withdrawing | 75 | 20 |
| Benzaldehyde | Neutral | 55 | 40 |
| 4-Methoxybenzaldehyde | Electron-donating | 30 | 65 |
Note: This table is illustrative and based on the general principle that electron-withdrawing groups on the aldehyde favor cyclization. Actual yields will vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1,4,5,6-tetrahydropyrimidines with Minimized Bis-Imine Formation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (10 mmol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.
-
Reactant Addition: To the stirred solution, add a solution of the aromatic aldehyde (10 mmol) in anhydrous ethanol (20 mL) dropwise over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure 2-aryl-1,4,5,6-tetrahydropyrimidine.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in tetrahydropyrimidine synthesis.
Caption: Competing pathways in the condensation of 1,3-diaminopropane and an aldehyde.
References
Technical Support Center: Biginelli Reaction for Tetrahydropyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Biginelli reaction for synthesizing tetrahydropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Biginelli reaction, offering structured solutions to improve experimental outcomes.
Issue 1: Low or No Product Yield
Q1: My Biginelli reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
A1: Low yields are a frequent challenge in the classical Biginelli reaction, particularly with substituted aromatic or aliphatic aldehydes.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical.[3] While strong Brønsted acids like HCl are traditionally used, they can cause side reactions.[1][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Solvent Effects: The solvent's polarity can significantly impact the reaction rate and yield.[3]
-
Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can lead to unwanted side reactions.[3]
-
Solution: Ensure high purity of all reactants before starting the reaction.
-
-
Reactant Stoichiometry: An incorrect ratio of the three components can hinder the reaction.
-
Solution: A slight excess of the urea or thiourea component is often beneficial.[1]
-
Issue 2: Formation of Side Products
Q2: I'm observing unexpected peaks in my analytical data (e.g., HPLC, NMR) after the reaction. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired tetrahydropyrimidine.
Common Side Products & Solutions:
-
Hantzsch-type 1,4-dihydropyridine (DHP): This is a frequent fluorescent byproduct, formed when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[5]
-
Minimize Formation by:
-
-
Unreacted Starting Materials: Significant amounts of unreacted starting materials indicate low conversion.[5]
-
Incomplete Cyclization: The reaction may stall after the initial condensation steps.
Frequently Asked Questions (FAQs)
Q3: Can alternative energy sources be used to improve the Biginelli reaction?
A3: Yes, microwave irradiation and ultrasound have proven to be highly effective in improving yields and reducing reaction times.
-
Microwave-Assisted Synthesis: This method often leads to excellent yields (ranging from 36% to over 90%) and drastically shorter reaction times (minutes instead of hours) compared to conventional heating.[6][7][8][9] It is also considered a greener chemistry approach, often allowing for solvent-free conditions.[7][9]
-
Ultrasound-Assisted Synthesis: Sonication can also promote the reaction, leading to excellent yields (82-92%) and shorter reaction times, particularly under solvent-free conditions.[10][11][12]
Q4: How do I choose the best catalyst for my specific substrates?
A4: The optimal catalyst is often substrate-dependent. A screening of different catalyst types is recommended.
-
Brønsted Acids (e.g., HCl, H₂SO₄): The classical choice, but can be harsh.[3]
-
Lewis Acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃, InCl₃): Often provide better yields and milder conditions.[3][4][13] Zinc, ferric, cupric, and cobalt chlorides have been noted as effective at room temperature.[13]
-
Heterogeneous Catalysts (e.g., Sulfonated carbons, Zeolites): Offer advantages like easy recovery and reusability.[14][15]
-
Ionic Liquids: Can act as both catalyst and solvent, promoting the reaction efficiently.[16]
Q5: What is the best method for purifying the final tetrahydropyrimidine product?
A5: The purification method depends on the physical properties of the product.
-
Precipitation and Filtration: Often, the product precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration and washed with a cold solvent (e.g., ethanol).[3][5]
-
Recrystallization: This is a common and effective method for obtaining a highly pure solid product. Ethanol is a frequently used solvent for recrystallization.[5][7]
-
Column Chromatography: If the product does not precipitate or if recrystallization is ineffective at removing impurities, column chromatography is a reliable alternative.[3]
Data Presentation: Catalyst and Condition Comparison
The following tables summarize quantitative data for the Biginelli reaction under various conditions, allowing for easy comparison.
Table 1: Comparison of Different Catalysts and Conditions
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | [17] |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Low | [11][17] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | [13][17] |
| Sulfamic Acid (MW) | Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Solvent-free | - | 0.1-0.2 | 85-95 | [7] |
| Holmium Chloride (US) | Various Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Solvent-free | 80 | 2 | 69-95 | [11][18] |
| Polyindole-Fe (US) | Various Aldehydes | Ethyl acetoacetate | Urea | Solvent-free | - | 0.5-0.75 | 82-92 | [10] |
| DIPEAc | Benzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | 0.75 | 94 | [16] |
MW = Microwave Irradiation; US = Ultrasound Irradiation; RT = Room Temperature; DIPEAc = Diisopropylethylammonium acetate
Table 2: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.38 | 65 |
| Dichloromethane | 8.93 | 75 |
| Tetrahydrofuran (THF) | 7.52 | 80 |
| Ethanol | 24.55 | 88 |
| Acetonitrile | 37.5 | 95 |
Data suggests that higher yields are often induced by solvents with higher dielectric constants.[19]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Sulfamic Acid
This protocol describes a general, efficient, and solvent-free method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea/thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.
-
Mix the components thoroughly.
-
Place the vessel in the microwave reactor and irradiate for the optimized time (typically 6-12 minutes) at a suitable power level.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
A solid product should precipitate. Filter the solid and wash it thoroughly with water to remove any unreacted urea/thiourea.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.
Protocol 2: Ultrasound-Assisted Synthesis using a Polymer Nanocomposite Catalyst
This protocol provides a simple and high-yielding method under solvent-free conditions using ultrasound irradiation.[10]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.2 mmol)
-
Polyindole-Fe nanocomposite (1.5 mg, catalyst)
-
Ultrasonic bath/sonicator
Procedure:
-
In a suitable reaction flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the Polyindole-Fe catalyst (1.5 mg).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for the required time (e.g., 30-45 minutes), monitoring the reaction by TLC.
-
Upon completion, add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent if necessary to achieve high purity.
Visualizations
Caption: Key mechanistic steps of the acid-catalyzed Biginelli reaction.
Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.
Caption: General experimental workflow for Biginelli tetrahydropyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. jipbs.com [jipbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultra Sound Assisted: One Step Cyclocondensation of Biginelli Compounds | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1,4,5,6-Tetrahydropyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1,4,5,6-tetrahydropyrimidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to assist in your research.
Introduction
This compound derivatives are a class of heterocyclic compounds with a wide range of documented pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antidepressant properties.[1] However, their often-limited solubility in aqueous and organic solvents can present a significant hurdle in experimental assays and preclinical development. This guide provides practical strategies and detailed protocols to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble?
A1: The limited solubility of these derivatives can be attributed to several factors:
-
High Crystal Lattice Energy: The planar and often symmetrical structure of the pyrimidine ring can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.[4]
-
Lipophilicity: Many derivatives possess lipophilic (fat-loving) substituents, which decrease their solubility in aqueous media.[4]
-
Molecular Weight: Higher molecular weight derivatives often exhibit lower solubility.[4]
Q2: My compound precipitates out of solution after initial dissolution. What is happening?
A2: This phenomenon is likely due to the formation of a supersaturated solution that is thermodynamically unstable. Common causes include:
-
Temperature Fluctuations: If the compound was dissolved with heating, it might precipitate upon cooling to room temperature.
-
Solvent Evaporation: Evaporation of the solvent increases the concentration of the derivative, leading to precipitation.
-
Change in pH: A shift in the pH of the solution can alter the ionization state of the compound, reducing its solubility.
Q3: How can I quickly assess the solubility of my new derivative?
A3: A small-scale, qualitative solubility test is a rapid and material-sparing method to determine suitable solvents. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: Can impurities affect the solubility of my compound?
A4: Yes, impurities can significantly impact solubility. It is crucial to ensure the purity of your this compound derivative using analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) before conducting solubility experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the desired solvent. | Inappropriate solvent polarity. | Perform a solvent screening to test a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, THF).[5] |
| Insufficient agitation. | Use sonication or vortexing to provide mechanical energy to aid dissolution. | |
| Low temperature. | Gently heat the solution. Solubility of many compounds increases with temperature.[3] | |
| Compound is only soluble at high temperatures and precipitates upon cooling. | Supersaturation. | Maintain the solution at an elevated temperature during the experiment, if possible. Alternatively, consider formulating a solid dispersion to maintain the amorphous, more soluble state. |
| Compound is insoluble in aqueous buffers for biological assays. | The compound is non-polar. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| pH of the buffer is not optimal for the compound's ionization. | Adjust the pH of the buffer. For basic derivatives, a more acidic pH will increase solubility, while for acidic derivatives, a more basic pH is favorable.[4] | |
| The compound has very low intrinsic aqueous solubility. | Consider using solubility-enhancing techniques such as complexation with cyclodextrins or creating a solid dispersion. | |
| Inconsistent results in biological assays. | Compound precipitation in the assay medium. | Visually inspect for precipitation. Determine the kinetic solubility in the specific assay medium. |
| Degradation of the compound. | Assess the stability of the compound in the assay medium over the time course of the experiment. |
Quantitative Solubility Data
The following tables summarize available solubility data for representative pyrimidine and tetrahydropyrimidine derivatives. This data should be used as a general guide, as the solubility of specific derivatives will vary.
Table 1: Solubility of Selected Pyrimidine Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| Pyrimidine | Water | 20 | ~41 |
| This compound-2-thiol | Water | Not Specified | Soluble |
| This compound-2-thiol | Ethanol | Not Specified | Enhanced Solubility |
| This compound-2-thiol | DMSO | Not Specified | Enhanced Solubility |
| 4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | Methanol | 20 | Low |
| 4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | Methanol | 20 | High |
Data compiled from various sources.[2][6][7]
Table 2: Effect of Temperature on the Solubility of Tetrahydropyrimidine Derivatives in Different Solvents (Qualitative)
| Solvent | Temperature Effect on Solubility |
| Methanol | Increases with increasing temperature |
| Ethanol | Increases with increasing temperature |
| iso-Propyl alcohol | Increases with increasing temperature |
| Tetrahydrofuran (THF) | Increases with increasing temperature (generally higher solubility than in alcohols) |
Based on trends observed for tetrahydropyrimidine derivatives.[5]
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol provides a rapid method to qualitatively assess the solubility of a this compound derivative in various solvents.
Materials:
-
Your this compound derivative
-
A selection of solvents (e.g., water, ethanol, DMSO, THF, acetonitrile)
-
Small glass vials (1-2 mL)
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh approximately 1-2 mg of your compound into a clean, dry vial.
-
Add 100 µL of the first solvent to be tested.
-
Vortex the vial for 30-60 seconds at room temperature.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is >10-20 mg/mL.
-
If the solid has not dissolved, add another 900 µL of the solvent (for a total volume of 1 mL).
-
Vortex again for 30-60 seconds. If the solid has now dissolved, the solubility is >1-2 mg/mL.
-
If the solid remains, gently heat the vial in a water bath (e.g., 40-50 °C) for 5-10 minutes.
-
Vortex the warm solution and observe if heating improved solubility.
-
Record your observations for each solvent tested.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility by dispersing the drug in a hydrophilic carrier in an amorphous state.
Materials:
-
Your this compound derivative
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent that dissolves both the derivative and the carrier (e.g., methanol, ethanol, chloroform)
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the accurately weighed this compound derivative and the polymer carrier in the common solvent.
-
Ensure complete dissolution, using sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be scraped, ground, and sieved to obtain a fine powder.
Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[8]
Materials:
-
Your this compound derivative
-
A cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the specific cyclodextrin and the desired molar ratio.
-
Slowly add the this compound derivative to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.
-
After stirring, the solution can be filtered to remove any un-complexed, undissolved derivative.
-
The resulting aqueous solution containing the soluble complex can be used directly, or the complex can be isolated as a solid powder by freeze-drying.
Biological Signaling Pathways
The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways. Below are diagrams of three such pathways that can be modulated by these derivatives.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Activation of the Nrf2 antioxidant pathway by Ectoine.[1]
Caption: Inhibition of the Hedgehog pathway by a Smoothened antagonist.[9]
Caption: Activation of the M1 muscarinic receptor signaling cascade.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. benchchem.com [benchchem.com]
- 5. ikprress.org [ikprress.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. What are SMO antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Stability of 1,4,5,6-Tetrahydropyrimidine in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4,5,6-tetrahydropyrimidine and its derivatives in aqueous solutions. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound and its derivatives are hydrolysis, oxidation, and photodegradation.[1] The cyclic amidine core of these compounds is susceptible to ring-opening through hydrolysis, particularly under acidic or basic conditions. The amine functional groups can also be prone to oxidation.
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH (around 7).[1] Both acidic and basic conditions can catalyze the hydrolysis of the cyclic amidine ring, leading to degradation.
Q3: What are the expected degradation products from the hydrolysis of this compound?
A3: Acid- or base-catalyzed hydrolysis of the tetrahydropyrimidine ring is expected to open the ring, yielding linear amino amides. For instance, the hydrolysis of the parent compound would likely produce N-(3-aminopropyl)formamide, which can be further hydrolyzed to 1,3-diaminopropane and formic acid. For derivatives like 2-amino-1,4,5,6-tetrahydropyrimidine, the initial product is N-(3-aminopropyl)urea, which can further break down to 1,3-diaminopropane and urea.[1]
Q4: Is this compound sensitive to light?
A4: Yes, pyrimidine derivatives can be susceptible to photodegradation.[1] It is advisable to protect solutions of these compounds from light, especially during long-term storage or extended experiments, to prevent the formation of photoproducts.
Q5: How does temperature affect the stability of this compound?
A5: As with most chemical reactions, the rate of degradation of this compound increases with temperature. For accurate stability assessment, it is crucial to control the temperature during experiments and storage. Thermal degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate the process.[2]
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound in solution.
-
Symptom: A significant decrease in the concentration of this compound is observed over a short period.
-
Possible Cause: The pH of the aqueous solution may be too acidic or basic, leading to accelerated hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range (typically near neutral), adjust it using an appropriate buffer system, if compatible with your experiment.
-
For stock solutions, consider preparing them in a buffer at a pH of maximum stability (around 7) and storing them at low temperatures (-20°C or -80°C) to minimize degradation.
-
Whenever possible, prepare fresh solutions immediately before use.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Symptom: New peaks, not corresponding to the parent compound, appear in the chromatogram.
-
Possible Cause: These are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
To confirm the identity of the new peaks, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to identify the degradation products.
-
Once the degradation pathway is better understood, implement mitigation strategies such as pH control, protection from light, or addition of antioxidants if oxidation is suspected.
-
Issue 3: Inconsistent results in biological assays.
-
Symptom: Variability in the measured activity or effect of the compound across different experiments or time points.
-
Possible Cause: The compound may be degrading in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Evaluate the stability of this compound directly in the assay buffer under the experimental conditions (e.g., temperature, incubation time).
-
Analyze samples at different time points by HPLC to determine the rate of degradation.
-
If significant degradation occurs during the assay, consider reducing the incubation time or modifying the assay conditions if possible.
-
Prepare fresh dilutions of the compound from a stable stock solution for each experiment.
-
Data Presentation
Table 1: Qualitative Summary of this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability |
| pH | Acidic (pH < 6) | Increased rate of hydrolysis |
| Neutral (pH ≈ 7) | Generally the pH of maximum stability[1] | |
| Basic (pH > 8) | Increased rate of hydrolysis | |
| Temperature | Low (e.g., 4°C) | Slows down degradation rate |
| Ambient (e.g., 25°C) | Moderate degradation rate | |
| Elevated (e.g., >40°C) | Accelerated degradation rate[2] | |
| Light | Exposure to UV/Visible Light | Potential for photodegradation[1] |
| Stored in the dark | Minimizes photodegradation | |
| Oxidizing Agents | Presence of H₂O₂ or other oxidants | Potential for oxidative degradation |
Table 2: Representative Half-Life (t½) Data for a Simple Cyclic Amidine (as a surrogate for this compound) at 37°C
| pH | Representative Half-Life (t½) |
| 2 | Hours to Days |
| 5 | Weeks to Months |
| 7 | Months to Years |
| 9 | Days to Weeks |
| 12 | Hours to Days |
Note: This data is illustrative and based on general trends for cyclic amidines. The actual half-life of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with a control sample stored at 4°C, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water containing a buffer (e.g., phosphate or acetate buffer at a pH near neutral).
-
For basic compounds like tetrahydropyrimidines, peak tailing can be an issue. Ensure the mobile phase is adequately buffered.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. If the chromophore is weak, consider alternative detection methods like mass spectrometry (MS).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
-
Mandatory Visualizations
References
Technical Support Center: Storage and Handling of Tetrahydropyrimidine Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of tetrahydropyrimidine compounds during storage. By following these recommendations, users can ensure the integrity, potency, and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of tetrahydropyrimidine compounds?
A1: The main factors contributing to the degradation of tetrahydropyrimidine compounds are exposure to moisture (hydrolysis), oxygen (oxidation), light (photodegradation), and elevated temperatures. The pH of the storage solvent or formulation can also significantly impact stability, particularly influencing the rate of hydrolysis.[1][2][3]
Q2: What are the ideal storage conditions for solid tetrahydropyrimidine compounds?
A2: For optimal long-term stability, solid tetrahydropyrimidine compounds should be stored in a tightly sealed, opaque container at low temperatures, typically 2-8°C. For sensitive compounds, storage at -20°C is recommended.[4][5] To minimize exposure to moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is best practice.[4]
Q3: How can I tell if my tetrahydropyrimidine sample has degraded?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning, which may indicate oxidation), clumping of the solid material (suggesting moisture uptake), or the appearance of new particulates. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and identify degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q4: Can I store tetrahydropyrimidine compounds in solution? What is the best solvent to use?
A4: Storing tetrahydropyrimidine compounds in solution for extended periods is generally not recommended as it can accelerate degradation.[4] If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] Prepare fresh solutions for each experiment whenever possible. Stock solutions should be stored in small, single-use aliquots in tightly sealed, light-protecting vials at -80°C to minimize freeze-thaw cycles.[5]
Q5: How does pH affect the stability of these compounds?
A5: Tetrahydropyrimidine derivatives can be susceptible to both acid- and base-catalyzed hydrolysis. The specific pH sensitivity depends on the compound's structure. For example, some N(1)-unsubstituted Biginelli compounds are relatively stable under alkaline conditions, whereas N(1)-methylated analogs hydrolyze more readily.[1] It is crucial to maintain the pH of any aqueous solutions within a stable range, which should be determined experimentally for each specific compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of tetrahydropyrimidine compounds.
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results (e.g., loss of bioactivity). | Degradation of the compound leading to a lower concentration of the active molecule or interference from degradation products. | 1. Verify the purity of your compound using a stability-indicating HPLC method.[4]2. If degradation is confirmed, obtain a fresh, high-purity batch.3. Review your storage and handling procedures against the recommendations in this guide. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, oxygen, or moisture. | 1. The sample's purity is likely compromised; it is best to discard it.2. Ensure future samples are stored in a dark, dry environment (desiccator) at the recommended temperature.[4]3. Consider flushing the storage container with an inert gas like argon or nitrogen before sealing. |
| Precipitation or color change observed in a stock solution. | Compound degradation, poor solubility in the chosen solvent, or solvent contamination (e.g., with water). | 1. Confirm the compound's solubility in the chosen solvent. Sonication or gentle warming may aid dissolution.2. Use only high-purity, anhydrous solvents for preparing stock solutions.[6]3. Filter the stock solution (e.g., with a 0.22 µm syringe filter) to remove any particulates before storage.[7]4. If degradation is suspected, analyze the solution by HPLC or LC-MS to identify degradation products. |
| Multiple peaks appear in the HPLC chromatogram where a single peak was expected. | The presence of impurities from synthesis or degradation products formed during storage. | 1. Analyze the sample using LC-MS to determine the mass of the unexpected peaks and identify potential degradation products.2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the parent compound. |
Data Presentation
The stability of tetrahydropyrimidine compounds is highly dependent on their specific structure and the storage conditions. The following table provides illustrative stability data for a hypothetical tetrahydropyrimidine derivative under various conditions. Note: This data is for example purposes only and actual stability should be determined experimentally.
Table 1: Illustrative Stability Data for a Hypothetical Tetrahydropyrimidine Compound
| Condition | Storage Form | Temperature (°C) | Duration | Assay (% Initial) | Major Degradation Pathway |
| Recommended | Solid, in desiccator, dark | 4 | 12 months | 99.2% | Minimal |
| Elevated Temperature | Solid, ambient humidity, dark | 40 | 3 months | 91.5% | Oxidation & Hydrolysis |
| High Humidity | Solid, 75% RH, dark | 25 | 3 months | 88.7% | Hydrolysis |
| Aqueous Solution | pH 7.4 Buffer | 25 | 7 days | 85.3% | Hydrolysis |
| Aqueous Solution | pH 7.4 Buffer | 4 | 30 days | 92.1% | Hydrolysis |
| Acidic Solution | pH 3.0 Buffer | 25 | 24 hours | 75.6% | Acid-catalyzed Hydrolysis |
| Alkaline Solution | pH 9.0 Buffer | 25 | 24 hours | 68.2% | Base-catalyzed Hydrolysis |
| Photostability | Solid, exposed to light* | 25 | 7 days | 89.9% | Photodegradation/Oxidation |
*As per ICH Q1B guidelines: overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[8][9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for separating a tetrahydropyrimidine compound from its potential degradation products. Method optimization will be required for specific compounds.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 225 nm), and use PDA to detect peaks with different UV spectra.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the tetrahydropyrimidine compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying likely degradation products and establishing the specificity of the stability-indicating HPLC method.[10][11][12]
-
General Sample Preparation: Prepare a stock solution of the tetrahydropyrimidine compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Also, reflux the stock solution at 70°C for 48 hours.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.
-
-
Photodegradation:
-
Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Prepare samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[10]
Mandatory Visualizations
Caption: Primary degradation pathways for tetrahydropyrimidine compounds.
Caption: Troubleshooting workflow for tetrahydropyrimidine stability issues.
References
- 1. sciforum.net [sciforum.net]
- 2. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of Polar 1,4,5,6-Tetrahydropyrimidine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 1,4,5,6-tetrahydropyrimidine analogues.
Troubleshooting Purification Issues
Polar this compound analogues can present unique challenges during purification due to their high polarity and basic nature. This can lead to issues such as poor separation in normal-phase chromatography, tailing peaks, and difficulty with crystallization. Below are common problems and their solutions.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | The eluent is not polar enough to move the highly polar compound. | - Increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes. For very polar compounds, a mobile phase containing methanol and dichloromethane can be effective. - Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to prevent streaking and improve the elution of basic compounds.[1] |
| Compound streaks or tails on the TLC plate and column | The compound is interacting strongly with the acidic silica gel due to its basic nature. | - Add a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[2] - Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel. |
| Poor separation of the desired compound from impurities | The solvent system does not provide adequate resolution. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound and maximize the difference in Rf values between the compound and impurities. - Employ a shallow gradient during column chromatography, slowly increasing the polarity of the eluent to improve separation. |
| Compound appears to decompose on the column | The compound is unstable on the acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic modifier before loading the sample. - Use a less acidic stationary phase like alumina. - If the compound is highly sensitive, consider alternative purification methods such as preparative HPLC or recrystallization. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound fails to crystallize | - The solution is not supersaturated (too much solvent was used). - The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[3] |
| Compound "oils out" instead of forming crystals | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly. Insulating the flask can help. - Try adding a seed crystal of the pure compound to induce crystallization. |
| Low recovery of the purified compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurities have similar solubility to the desired compound and co-crystallize. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar this compound analogues?
A1: The primary challenges stem from their high polarity and the basicity of the cyclic guanidine moiety.[1] This can lead to strong interactions with silica gel, resulting in poor chromatographic separation, and high solubility in polar solvents, which can make crystallization difficult.[1]
Q2: Which chromatographic techniques are best suited for these compounds?
A2: While challenging, normal-phase column chromatography on silica gel is often used, but typically requires the addition of a basic modifier to the eluent.[1] For highly polar analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a very effective alternative. Preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase) and mobile phase is also a powerful technique for achieving high purity.[1]
Q3: How can I improve the yield of my purification?
A3: To improve yields in column chromatography, ensure that the compound is not irreversibly adsorbing to the stationary phase by using an appropriate mobile phase with modifiers.[1] In recrystallization, minimizing the amount of solvent used and ensuring the solution is thoroughly cooled will maximize crystal formation. Washing the crystals with a minimal amount of cold solvent will also prevent product loss.
Q4: My compound is an amorphous solid. How can I induce crystallization?
A4: If your compound is an amorphous solid, try dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool very slowly. If crystals do not form, scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method to induce crystallization.
Quantitative Data Summary
The following table presents typical purity and yield data for the purification of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives. These values are representative and can vary based on the specific analogue and the purity of the crude material.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Column Chromatography | 70-85% | >95% | 60-80% | Yield can be impacted by irreversible adsorption to the stationary phase.[1] |
| Recrystallization | 85-95% | >99% | 70-90% | Often used as a final purification step to achieve high purity.[1] |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | Effective for removing non-basic impurities but may not separate structurally similar basic compounds.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of polar this compound analogues using silica gel chromatography.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection: A typical eluent is a gradient of ethyl acetate in hexanes containing 0.1-1% triethylamine (TEA). For more polar compounds, a gradient of methanol in dichloromethane with 0.1-1% TEA can be used. The optimal solvent system should be determined by TLC analysis.
-
Procedure: a. Prepare the crude sample by adsorbing it onto a small amount of silica gel. b. Pack the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 99% hexanes, 1% TEA).[3] c. Load the sample onto the top of the column.[3] d. Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[3] e. Collect fractions and monitor their composition by TLC using a suitable visualization method (e.g., potassium permanganate stain).[3] f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes both single-solvent and two-solvent recrystallization methods.
Method A: Single-Solvent Recrystallization
-
Solvent Selection: Suitable solvents include ethanol, isopropanol, or acetonitrile. The ideal solvent should dissolve the compound at an elevated temperature but sparingly at room temperature.[3]
-
Procedure: a. Place the crude solid in a flask and add a minimal amount of the selected solvent. b. Heat the mixture with stirring until the solid completely dissolves. c. If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution should be hot-filtered. d. Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[3] e. Further cooling in an ice bath can maximize the yield.[3] f. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Method B: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Solvent System Selection: A pair of miscible solvents is required. The "solvent" should readily dissolve the compound, while the "anti-solvent" should dissolve it poorly. Common pairs include ethanol/water or ethyl acetate/hexanes.[3]
-
Procedure: a. Dissolve the crude solid in a minimal amount of the "solvent" at an elevated temperature.[3] b. Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.[3] c. Add a few drops of the "solvent" to redissolve the precipitate and obtain a clear solution.[3] d. Allow the solution to cool slowly to induce crystallization.[3] e. Collect the crystals by filtration, wash with a mixture of the two solvents, and dry.[3]
Visualizations
Signaling Pathway of Muscarinic M1 Receptor Agonists
Certain this compound analogues have been identified as agonists for the muscarinic M1 receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is crucial in various physiological processes, including cognitive function.
Caption: M1 muscarinic receptor signaling cascade initiated by a tetrahydropyrimidine agonist.
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting common purification issues with polar this compound analogues.
Caption: A decision-making workflow for the purification of tetrahydropyrimidine analogues.
References
Technical Support Center: Optimizing N-Alkylation of Tetrahydropyrimidines
Welcome to the Technical Support Center for the N-alkylation of tetrahydropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when planning an N-alkylation of a tetrahydropyrimidine?
A1: The success of an N-alkylation reaction on a tetrahydropyrimidine scaffold hinges on the careful selection of the base, solvent, and alkylating agent, as well as control over reaction conditions such as temperature and stoichiometry. The interplay of these factors will determine the yield, selectivity (mono- vs. di-alkylation), and the formation of potential side products like O-alkylated derivatives.
Q2: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
A2: Low yields are a frequent issue in N-alkylation reactions.[1] Several factors could be contributing to this problem. Key areas to investigate include the reactivity of the starting materials, the choice of base and solvent, and the reaction temperature. Incomplete deprotonation of the tetrahydropyrimidine nitrogen is a common culprit, leading to poor nucleophilicity.
Q3: I am observing significant amounts of a di-alkylated product. How can I improve the selectivity for mono-alkylation?
A3: The formation of over-alkylated products occurs because the mono-alkylated tetrahydropyrimidine product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.[2][3] To favor mono-alkylation, you can try using a large excess of the starting tetrahydropyrimidine, adding the alkylating agent slowly to the reaction mixture, and lowering the reaction temperature.[1][2]
Q4: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity?
A4: O-alkylation is a common side reaction, particularly with ambident nucleophiles like tetrahydropyrimidones. The regioselectivity can be influenced by the choice of base, solvent, and the nature of the alkylating agent.[4][5] For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[6]
Q5: Are there alternative methods to traditional N-alkylation with alkyl halides?
A5: Yes, several alternative methods can be employed. Reductive amination, which involves the reaction of the tetrahydropyrimidine with an aldehyde or ketone to form an iminium ion that is then reduced in situ, is a powerful technique that avoids the issue of over-alkylation.[2] Other methods include the Mitsunobu reaction for alkylation with alcohols and microwave-assisted synthesis to accelerate reaction rates.[7]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Basicity | Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃) to ensure complete deprotonation of the tetrahydropyrimidine nitrogen.[8][9] |
| Poor Solubility of Reactants | Select a solvent in which all reactants, including the base, are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[1][10] |
| Low Reactivity of Alkylating Agent | If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can also enhance reactivity.[1][10] |
| Inadequate Temperature | Gradually increase the reaction temperature while monitoring for product degradation. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][3] |
| Moisture in Reaction | For reactions involving strong bases like NaH, ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as moisture will quench the base.[6] |
Issue 2: Formation of Over-Alkylated Products (Di-alkylation)
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Mono-alkylated Product | Use a large excess of the starting tetrahydropyrimidine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material.[2] |
| High Concentration of Alkylating Agent | Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration, thereby reducing the rate of the second alkylation. |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second alkylation reaction.[2] |
| Inappropriate Stoichiometry | Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[6] |
Issue 3: Formation of O-Alkylated Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring O-Alkylation | Employ conditions known to favor N-alkylation, such as using a strong base like NaH in a polar aprotic solvent like DMF.[4][6] |
| Nature of the Cation | The choice of cation from the base can influence selectivity. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal conditions for your substrate. |
| Steric Hindrance | A sterically bulky alkylating agent may favor O-alkylation if the nitrogen atom is sterically hindered.[4] Consider if a less bulky alkylating agent can be used. |
Quantitative Data on Reaction Conditions
Table 1: Effect of Base on the N-alkylation of a Pyrimidine Derivative
| Entry | Base (equiv.) | Solvent | Yield of Mono-N-alkylated Product (%) | Yield of Di-N-alkylated Product (%) |
| 1 | NaH (1.0) | THF | 6 | - |
| 2 | NaH (2.0) | THF | 20 | Detected by LC-MS |
| 3 | NaH (3.0) | THF | 52.3 | Separated by column chromatography |
Data adapted from a study on pyrimidine N-alkylation, demonstrating the trend of increasing mono-alkylation and the emergence of di-alkylation with increasing base concentration.[8]
Table 2: Optimization of Solvent and Catalyst for N1-Alkylation of Uracil
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | AS@HTC | CH₃CN | 80 |
| 2 | AS@HTC | ClCH₂CH₂Cl | 62 |
| 3 | ClSi(CH₃)₃ | CH₃CN | 42 |
This table illustrates the significant impact of both catalyst and solvent choice on the yield of N-alkylation for a related pyrimidine system. AS@HTC refers to ammonium sulfate coated Hydro-Thermal-Carbone.[11]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base
-
Reagent Preparation: To a round-bottom flask, add the tetrahydropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the tetrahydropyrimidine (1.0 eq.) and anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Visualizations
Caption: General experimental workflow for the N-alkylation of tetrahydropyrimidines.
Caption: A logical workflow for troubleshooting low yield in N-alkylation reactions.
Caption: Troubleshooting guide for managing common side products in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Scale-Up of 1,4,5,6-Tetrahydropyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4,5,6-tetrahydropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of this important class of heterocyclic compounds. The information is presented in a question-and-answer format for easy navigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of 1,4,5,6-tetrahydropyrimidines?
A1: The scale-up of 1,4,5,6-tetrahydropyrimidine synthesis, often involving the Biginelli reaction or similar cyclocondensations, presents several challenges. These include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, leading to side product formation and potential safety hazards.
-
Mass Transfer Limitations: In heterogeneous reactions, ensuring efficient mixing of reactants and catalysts becomes more challenging in larger reactors.
-
Side Reactions and Impurity Profile: Side reactions, such as the formation of Knoevenagel condensation products or Michael adducts, can become more prevalent at scale, impacting yield and purity.
-
Product Isolation and Purification: Crystallization and filtration can be more complex at larger scales, potentially leading to lower isolated yields and difficulties in achieving the desired purity.
-
Water Removal: The accumulation of water as a byproduct can significantly reduce yields in large-scale reactions by hydrolyzing the cyclic amidine product.[1]
-
Catalyst Selection and Recovery: The choice of catalyst is critical for a successful scale-up. Homogeneous catalysts can be difficult to remove from the product, while heterogeneous catalysts may suffer from reduced activity or stability under industrial conditions.
Q2: How does the choice of catalyst impact the scale-up of the Biginelli reaction for tetrahydropyrimidine synthesis?
A2: The catalyst plays a pivotal role in the efficiency and scalability of the Biginelli reaction. While classical methods use strong protic acids like HCl, these can lead to corrosion and difficult workups at an industrial scale.[2][3] Modern approaches often utilize Lewis acids or solid acid catalysts.
-
Lewis Acids (e.g., Yb(OTf)₃, InCl₃, Bi(NO₃)₃): These can offer higher yields and shorter reaction times.[4] However, their cost and potential for metal contamination in the final product are key considerations for scale-up.
-
Solid Acid Catalysts (e.g., Amberlyst, Dowex): These offer the significant advantage of easy separation and recyclability, which is highly desirable for industrial processes.[5] Their activity and stability over multiple cycles need to be carefully evaluated.
-
Organocatalysts (e.g., DABCO, Thiourea derivatives): These can provide good yields under milder conditions, but their cost and thermal stability might be limiting factors for large-scale production.[3]
Q3: What are the key process parameters to monitor and control during the scale-up?
A3: To ensure a robust and reproducible process, the following parameters should be closely monitored and controlled:
-
Temperature: Precise temperature control is crucial to manage reaction kinetics and minimize side reactions.
-
Addition Rate of Reagents: A controlled addition rate can help manage exotherms and maintain optimal reactant concentrations.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient mass and heat transfer.
-
Reaction Time: Monitoring the reaction progress using in-process controls (e.g., HPLC, UPLC) is essential to determine the optimal reaction endpoint.
-
Water Content: As mentioned, minimizing water content is critical for achieving high yields.
The implementation of Process Analytical Technology (PAT) can be highly beneficial for real-time monitoring and control of these critical parameters, leading to improved process understanding and consistency.[1][2][3][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor reaction progress using TLC or HPLC to ensure completion.- Gradually increase reaction temperature, monitoring for side product formation.- Consider a more active catalyst. |
| Water Accumulation: Hydrolysis of the product.[1] | - Use a Dean-Stark trap or a drying agent to remove water azeotropically.- Ensure all reagents and solvents are anhydrous. | |
| Poor Mixing: Inefficient mass transfer. | - Increase agitation speed.- Evaluate reactor and impeller design for suitability at the intended scale. | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | - Optimize the molar ratios of the aldehyde, β-ketoester, and urea/thiourea. | |
| High Impurity Levels | Side Reactions: Knoevenagel condensation, Michael addition, or self-condensation of reactants. | - Optimize reaction temperature and time to favor the desired reaction pathway.- Investigate alternative catalysts that may offer higher selectivity. |
| Degradation of Product: Harsh reaction conditions (e.g., high temperature, strong acid). | - Employ milder reaction conditions.- Use a less corrosive and more selective catalyst. | |
| Low Quality Starting Materials: Impurities in reactants can lead to side products. | - Ensure the purity of all starting materials through appropriate analytical techniques. | |
| Difficult Product Isolation | Poor Crystallization: Product remains in solution or forms an oil. | - Optimize the crystallization solvent system.- Control the cooling rate to promote the formation of well-defined crystals.- Seeding with a small amount of pure product can induce crystallization. |
| Filtration Issues: Fine particles or gummy solids clog the filter. | - Adjust crystallization conditions to obtain larger particles.- Consider using a filter aid. |
Quantitative Data Summary
The following tables provide representative data on how different parameters can affect the yield and purity of this compound synthesis during scale-up. Please note that these are illustrative examples and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Scale on Reaction Yield and Time
| Scale | Batch Size (mol) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| Laboratory | 0.1 | HCl | 8 | 85 | 98 |
| Pilot Plant | 10 | Yb(OTf)₃ | 6 | 82 | 97 |
| Industrial | 1000 | Solid Acid Catalyst | 10 | 78 | 96 |
Table 2: Comparison of Catalysts at Pilot Scale (10 mol)
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Catalyst Recyclability |
| HCl | 8 | 75 | 95 | No |
| Yb(OTf)₃ | 6 | 82 | 97 | Difficult |
| Amberlyst-15 | 12 | 78 | 96 | Yes (up to 5 cycles) |
| DABCO | 10 | 72 | 94 | No |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of a this compound Derivative via the Biginelli Reaction
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated HCl (catalytic amount, ~0.2 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.
-
Stir the mixture to dissolve the solids.
-
Add the catalytic amount of concentrated HCl to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Recrystallize the crude product from ethanol to obtain the pure this compound derivative.
Protocol 2: Pilot-Plant Scale Synthesis using a Solid Acid Catalyst
Materials:
-
Aromatic aldehyde (10 mol)
-
Ethyl acetoacetate (10 mol)
-
Urea (15 mol)
-
Toluene (20 L)
-
Amberlyst-15 (5% w/w of limiting reagent)
Procedure:
-
Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus with the aromatic aldehyde, ethyl acetoacetate, urea, and toluene.
-
Add the Amberlyst-15 catalyst to the reactor.
-
Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring.
-
Collect the water in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by taking samples for HPLC analysis every hour.
-
After the reaction is complete (typically 10-12 hours), cool the reaction mixture to 80 °C.
-
Filter the hot solution to remove the catalyst. The catalyst can be washed with hot toluene and dried for reuse.
-
Cool the filtrate to 0-5 °C to induce crystallization.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product cake with cold toluene (2 x 2 L).
-
Dry the product in a vacuum dryer at 70 °C until a constant weight is achieved.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for scale-up challenges.
References
Technical Support Center: Managing Hygroscopicity of 1,4,5,6-Tetrahydropyrimidine Hydrochlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 1,4,5,6-tetrahydropyrimidine hydrochlorides. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered when working with hygroscopic this compound hydrochlorides.
Issue 1: Inaccurate or Inconsistent Weighing
-
Symptom: You are unable to get a stable reading on the analytical balance, or repeated weighings of the same sample give different results. The compound appears clumpy or sticks to the spatula.
-
Possible Cause: The compound is rapidly absorbing atmospheric moisture upon removal from its container. Hygroscopic compounds can also develop static charge, making handling difficult.
-
Solution:
-
Equilibration: Allow the sealed container of the hydrochloride salt to warm to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Controlled Environment: Whenever possible, handle and weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield.
-
Rapid Weighing: Minimize the time the container is open and the compound is exposed to the atmosphere. Have all necessary equipment ready before you begin.
-
Anti-Static Measures: Use an anti-static gun or an ionizing bar on the balance to dissipate static electricity.
-
Issue 2: Poor Solubility or Clump Formation in Solvents
-
Symptom: The compound forms clumps that are difficult to dissolve, even in solvents where it is expected to be soluble.
-
Possible Cause: Moisture absorption has led to the formation of agglomerates or hydrates that have different dissolution kinetics.
-
Solution:
-
Pre-Drying: If the compound's stability permits, dry it under vacuum in the presence of a desiccant (e.g., P₂O₅) before use. Always verify that heating will not cause degradation.
-
Mechanical Agitation: Use a dry glass rod or spatula to gently break up any clumps under an inert atmosphere (e.g., nitrogen or argon) before adding the solvent.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of stubborn clumps.
-
Issue 3: Inconsistent Reaction Yields or Reaction Failure
-
Symptom: You observe lower than expected yields, poor reproducibility in reaction outcomes, or complete reaction failure, particularly in moisture-sensitive reactions.
-
Possible Cause: Water absorbed by the hygroscopic hydrochloride salt is quenching moisture-sensitive reagents or intermediates, or catalyzing hydrolysis of the tetrahydropyrimidine ring.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents used in the reaction are strictly anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere.[1]
-
Reagent Purity: Verify the activity of any moisture-sensitive coupling reagents or catalysts before use.
-
Order of Addition: Consider dissolving the tetrahydropyrimidine hydrochloride in a minimal amount of anhydrous solvent and then adding this solution to the reaction mixture, rather than adding the solid directly.
-
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are hydrochloride salts of 1,4,5,6-tetrahydropyrimidines susceptible?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] Hydrochloride salts are often hygroscopic because the chloride ion can form hydrogen bonds with water molecules. The cyclic amidine structure of the tetrahydropyrimidine core may also contribute to water absorption. This can lead to physical changes like clumping and chemical changes such as hydrolysis.[3]
Q2: How can I quantify the amount of water in my sample?
A2: Karl Fischer (KF) titration is the most widely used and accurate method for determining the water content in a sample.[4] It is a selective method that reacts specifically with water.[4] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being ideal for very low water content.
Q3: How do I assess the hygroscopic nature of a new this compound hydrochloride derivative?
A3: Dynamic Vapor Sorption (DVS) analysis is the preferred method. DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[5][6] This analysis provides a moisture sorption-desorption isotherm, which helps to classify the material's hygroscopicity and identify critical humidity points where significant water uptake occurs.
Q4: What are the ideal storage conditions for these compounds?
A4: this compound hydrochlorides should be stored in tightly sealed, airtight containers to prevent moisture ingress.[7] For long-term storage, it is recommended to use containers with high moisture barrier properties, such as amber glass bottles with tight-fitting caps or multi-layered foil bags.[1][8] Storing the containers inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) provides an additional layer of protection.[7] Store in a cool, dry place.
Q5: My compound has turned into a sticky or oily substance. What happened and can it be salvaged?
A5: This phenomenon, known as deliquescence, occurs when a highly hygroscopic compound absorbs enough atmospheric moisture to dissolve itself and form a liquid solution. This is a common issue with some hydrochloride salts.[9] Salvaging the material can be difficult and depends on its stability. It may be possible to reform the solid by drying under high vacuum, but this may lead to the formation of an amorphous solid with different properties. It is crucial to prevent this by adhering to strict storage and handling protocols.
Data Presentation
Due to the lack of specific, publicly available DVS data for a broad range of this compound hydrochlorides, the following table presents illustrative data for a typical hygroscopic pharmaceutical hydrochloride salt to serve as a reference.
| Relative Humidity (% RH) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption | Observations |
| 0 | 0.0 | 0.2 | Dry, free-flowing powder |
| 20 | 0.1 | 0.3 | Free-flowing powder |
| 40 | 0.2 | 0.4 | Free-flowing powder |
| 60 | 0.8 | 1.0 | Slight clumping may begin |
| 80 | 2.5 | 2.8 | Significant clumping |
| 90 | 5.1 | 5.3 | Very clumpy, sticky |
| 95 | 8.9 | 9.1 | Becomes wet and paste-like |
Note: This data is representative and the actual water uptake will vary depending on the specific derivative, its crystalline form, and purity.
Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer (KF) Titration (Volumetric)
Objective: To accurately quantify the water content in a sample of this compound hydrochloride.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
KF Reagent (Titer ~5 mg/mL)
-
Anhydrous Methanol (KF Grade)
-
Sodium Tartrate Dihydrate (Water Standard)
-
Airtight glass syringe or dry spatula
-
Analytical Balance
Procedure:
-
Reagent Standardization:
-
Add approximately 20-30 mL of anhydrous methanol to the clean, dry titration vessel.
-
Perform a pre-titration to neutralize the water in the solvent.
-
Accurately weigh ~100 mg of sodium tartrate dihydrate and add it to the vessel.
-
Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
The water content of sodium tartrate dihydrate is theoretically 15.66%. Use this value to calculate the titer of the KF reagent. Repeat in triplicate for accuracy.
-
-
Sample Analysis:
-
Perform a pre-titration on a fresh charge of anhydrous methanol.
-
Accurately weigh a suitable amount of the tetrahydropyrimidine hydrochloride sample (typically 50-200 mg, depending on the expected water content) and quickly transfer it to the titration vessel.
-
Seal the vessel and start the titration.
-
Record the volume of KF reagent consumed at the endpoint.
-
-
Calculation:
-
Water Content (%) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of a this compound hydrochloride sample.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS)
-
Nitrogen gas (carrier gas)
-
Sample of this compound hydrochloride
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a DVS sample pan.
-
-
Instrument Setup:
-
Place the sample pan onto the DVS microbalance.
-
Set the analysis temperature (typically 25 °C).
-
-
Drying Stage:
-
Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This stable mass is recorded as the initial dry weight.
-
-
Sorption Phase:
-
Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the system holds until mass equilibrium is reached. The mass change is continuously recorded.
-
-
Desorption Phase:
-
After reaching the maximum RH (e.g., 90% or 95%), program the instrument to decrease the RH in the same stepwise manner back to 0% RH.
-
The mass loss is recorded at each step until equilibrium is reached.
-
-
Data Analysis:
-
The software will generate a moisture sorption-desorption isotherm by plotting the percentage change in mass against the relative humidity. This plot reveals the hygroscopic nature of the material.
-
Visualizations
Caption: Decision workflow for handling hygroscopic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. ectoin.net [ectoin.net]
- 4. API Manufacturing: SOP for Water Analysis by KF Titration – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 9. reddit.com [reddit.com]
Technical Support Center: Interpreting NMR Spectra of Complex Tetrahydropyrimidine Derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of tetrahydropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my tetrahydropyrimidine derivatives so complex and broad?
The complexity and broadness of ¹H NMR spectra for tetrahydropyrimidine derivatives often arise from several factors:
-
Conformational Dynamics: The tetrahydropyrimidine ring is not planar and can exist in various conformations, such as boat and chair forms. Interconversion between these conformers on the NMR timescale can lead to broadened signals.[1][2]
-
Atropisomerism: If the molecule has bulky substituents, particularly on the nitrogen atoms (N-aryl groups), hindered rotation around single bonds can lead to the existence of stable rotational isomers called atropisomers. These atropisomers are distinct chemical species on the NMR timescale and will show separate sets of signals, complicating the spectrum.[1]
-
Signal Overlap: Protons in similar chemical environments, especially in the aliphatic region of the spectrum, can have very close chemical shifts, leading to overlapping multiplets that are difficult to resolve and interpret.[3]
-
Presence of Impurities: Residual solvents, starting materials from synthesis (e.g., via Biginelli reaction), or side products can introduce extra peaks into the spectrum.[4][5]
Q2: I see more signals in my NMR spectrum than expected for my compound. What could be the cause?
The presence of unexpected signals can be attributed to:
-
Rotamers or Atropisomers: As mentioned above, hindered rotation can lead to multiple conformers that are observable by NMR, effectively doubling (or more) the number of expected signals.[3][6][7] To confirm this, you can try acquiring the spectrum at a higher temperature. If the peaks coalesce or sharpen, it indicates that you are observing dynamic exchange between conformers.[3]
-
Tautomerism: Some tetrahydropyrimidine derivatives can exist as tautomers, which are isomers that readily interconvert. If the interconversion is slow on the NMR timescale, you will see signals for each tautomer.
-
Residual Solvents or Impurities: Always check for common solvent impurities (e.g., acetone, ethyl acetate, grease) and compare the spectrum with those of your starting materials.[3]
Q3: How can I definitively assign the protons and carbons of the tetrahydropyrimidine ring?
unambiguous assignment of the tetrahydropyrimidine ring protons and carbons, a combination of 1D and 2D NMR experiments is essential:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity of protons within the ring system.[8][9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows you to assign the chemical shift of a carbon atom based on the assignment of its attached proton.[9][10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.[8][9][11]
Q4: How can I determine the stereochemistry or relative configuration of substituents on the ring?
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining stereochemistry. NOE is the transfer of nuclear spin polarization from one nucleus to another through space.
-
1D NOESY or 2D NOESY/ROESY: These experiments show correlations between protons that are close to each other in space, regardless of whether they are coupled through bonds. By observing NOE cross-peaks, you can determine the relative orientation of substituents on the tetrahydropyrimidine ring.
Troubleshooting Guides
Issue 1: Broad and ill-defined peaks in the NMR spectrum.
| Possible Cause | Troubleshooting Step | Rationale |
| Dynamic exchange between conformers | Acquire the spectrum at different temperatures (variable temperature NMR).[1][3] | Heating the sample can increase the rate of conformational exchange, causing broad peaks to sharpen into a time-averaged signal. Cooling the sample can slow down the exchange, resolving the broad peak into separate signals for each conformer. |
| Presence of paramagnetic impurities | Filter the NMR sample through a small plug of Celite or silica gel. | Paramagnetic impurities can cause significant line broadening. Filtration can help remove them. |
| Poor shimming or sample inhomogeneity | Re-shim the spectrometer. Ensure the sample is fully dissolved and free of solid particles.[12] | Poor magnetic field homogeneity or suspended particles in the sample will lead to broad lines. |
| Sample is too concentrated | Dilute the sample. | High concentrations can increase the viscosity of the solution, leading to broader signals.[13] |
Issue 2: Overlapping signals in the aromatic or aliphatic regions.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient spectral dispersion | Use a higher-field NMR spectrometer if available. | Higher magnetic fields increase the separation (in Hz) between signals with different chemical shifts, improving resolution. |
| Change the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆).[3] | Different solvents can induce different chemical shifts (solvent effects), which may resolve overlapping signals.[3] | |
| Complex splitting patterns | Acquire 2D NMR spectra such as COSY and HSQC.[8] | 2D NMR spreads the signals into a second dimension, which can resolve overlapping multiplets and provide connectivity information for assignment. |
Issue 3: Difficulty in identifying NH protons.
| Possible Cause | Troubleshooting Step | Rationale |
| Exchange with residual water | Perform a D₂O shake experiment. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.[3] | The acidic NH protons will exchange with deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the NH signal will disappear or decrease in intensity.[3] |
| Broadening due to quadrupolar coupling or exchange | Acquire the spectrum at a lower temperature. | Cooling can sometimes slow down the exchange rate and sharpen the NH signal. |
Data Presentation: Typical NMR Data for Tetrahydropyrimidine Derivatives
Note: Chemical shifts are highly dependent on the specific substituents and the solvent used. The following tables provide approximate ranges.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Tetrahydropyrimidine Ring
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| H-4 | 5.0 - 5.5 | Often appears as a singlet or a doublet depending on the substituent at C4 and coupling to N3-H.[4][13] |
| H-5 | 2.0 - 2.5 | Typically a multiplet, coupled to protons at C4 and C6. |
| H-6 (CH₂) | 3.0 - 3.5 | Can be a complex multiplet. Protons may be diastereotopic, leading to more complex splitting. |
| N1-H | 7.5 - 9.6 | Chemical shift can vary significantly with substitution and solvent. Often a broad singlet.[13] |
| N3-H | 9.0 - 10.5 | Chemical shift can vary significantly with substitution and solvent. Often a broad singlet.[13] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrahydropyrimidine Ring
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
| C-2 (C=O) | 152 - 153 | For 2-oxo derivatives.[13] |
| C-2 (C=S) | 173 - 175 | For 2-thioxo derivatives.[4][13] |
| C-4 | 53 - 55 | |
| C-5 | 98 - 102 | |
| C-6 | 145 - 149 |
Table 3: Typical Proton-Proton Coupling Constants (J, Hz)
| Coupling | Typical Value (Hz) | Notes |
| ³J(H4, H5) | 5 - 10 | Vicinal coupling, dependent on the dihedral angle. |
| ³J(H5, H6) | 5 - 10 | Vicinal coupling, dependent on the dihedral angle. |
| ²J(H6a, H6b) | 10 - 15 | Geminal coupling for the C6 methylene protons. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Weigh Sample: Accurately weigh 5-10 mg of the tetrahydropyrimidine derivative for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry vial.[13]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[4][13] Ensure the solvent is of high purity to avoid extraneous peaks.
-
Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, sonication may be helpful.
-
Filter Sample: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[13][14]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring 2D COSY, HSQC, and HMBC Spectra
-
Prepare a Concentrated Sample: For 2D NMR experiments, it is advisable to use a more concentrated sample (15-30 mg in 0.6 mL of solvent) to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Acquire a ¹H Spectrum: First, acquire a standard 1D ¹H NMR spectrum to determine the spectral width required for the 2D experiments.
-
Set up COSY:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, 2-8 scans per increment and 256-512 increments are sufficient.
-
-
Set up HSQC:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
The ¹H spectral width should be set as determined from the 1D spectrum.
-
The ¹³C spectral width should be set to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
The experiment is optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz.
-
-
Set up HMBC:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as for the HSQC experiment.
-
This experiment is optimized for long-range coupling constants (ⁿJ(CH)). A typical optimization value is 8 Hz, which will detect correlations for 2- and 3-bond couplings.[9]
-
Protocol 3: Dynamic NMR (DNMR) for Studying Conformational Exchange
-
Sample Preparation: Prepare a sample as for standard NMR, ensuring the solvent has a wide liquid range to accommodate the desired temperature variation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.
-
High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments (e.g., 10-20 °C). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum. Continue until the exchanging peaks coalesce into a single, sharp peak, or until the boiling point of the solvent is approached.
-
Low-Temperature Spectra: Cool the probe in increments below ambient temperature. Acquire spectra at each step until the broad exchange peak resolves into two or more distinct, sharp signals corresponding to the individual conformers.
-
Data Analysis: The rate of exchange at the coalescence temperature can be determined using the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational change.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of tetrahydropyrimidine derivatives.
Caption: Troubleshooting decision tree for complex ¹H NMR spectra.
References
- 1. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. researchgate.net [researchgate.net]
- 7. Atropisomer - Wikipedia [en.wikipedia.org]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to the Biological Activities of Tetrahydropyrimidines and Dihydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related heterocyclic scaffolds: tetrahydropyrimidines (THPMs) and dihydropyrimidines (DHPMs). Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This document summarizes key findings from comparative studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.
Key Biological Activities: A Head-to-Head Comparison
While both THPMs and DHPMs exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and calcium channel modulating effects, their potency and mechanisms of action can differ significantly. Direct comparative studies are essential for elucidating these differences and guiding the selection of the appropriate scaffold for specific therapeutic targets.
Antileishmanial Activity
A direct comparative study of tetrahydropyrimidine and their bioisosteric dihydropyridine derivatives has revealed notable differences in their efficacy against Leishmania major. The following table summarizes the half-maximal effective concentrations (EC50) of the most potent compounds from each class against both the promastigote and amastigote forms of the parasite.
Table 1: Comparative Antileishmanial Activity of Tetrahydropyrimidine and Dihydropyridine Derivatives
| Compound Class | Derivative | EC50 vs. Promastigotes (µM) | EC50 vs. Amastigotes (µM) |
| Tetrahydropyrimidine | 1d | 15.5 | - |
| Dihydropyridine | 2c | 10.5 | 2.2 |
| Dihydropyridine | 2a | - | 5.4 |
Note: '-' indicates data not reported as the most potent for that form.
The data suggests that while both scaffolds possess antileishmanial properties, the dihydropyridine derivatives, in this study, demonstrated superior potency, particularly against the clinically relevant amastigote form.
Anticancer Activity
The antiproliferative effects of dihydropyrimidines and their bioisosteric dihydropyridine counterparts have been evaluated in cancer cell lines, with a focus on their ability to disrupt mitotic spindle formation. Monastrol, a well-known dihydropyrimidine, inhibits the mitotic kinesin Eg5, leading to cell cycle arrest.[1] A comparative study of a dihydropyrimidine and its dihydropyridine bioisostere against breast (MCF7) and melanoma (A375) cancer cell lines revealed the following half-maximal inhibitory concentrations (IC50).
Table 2: Comparative Antiproliferative Activity of a Dihydropyrimidine and a Dihydropyridine Derivative [1]
| Compound | Class | IC50 vs. MCF7 (µM) | IC50 vs. A375 (µM) |
| 1 | Dihydropyrimidine | >100 | >100 |
| 2 | Dihydropyridine | 2.3 ± 0.2 | 1.8 ± 0.1 |
| Monastrol | Dihydropyrimidine | 15.6 ± 1.2 | 12.4 ± 1.1 |
In this particular study, the dihydropyridine derivative (Compound 2) exhibited significantly higher antiproliferative activity against both cell lines compared to the dihydropyrimidine (Compound 1) and the reference compound Monastrol.[1]
Antimicrobial Activity
A comparative screening of a series of 1,4-dihydropyridines and 1,2,3,4-tetrahydropyrimidin-2-ones against pathogenic fungi highlighted a stark difference in their activity. While several dihydropyridine derivatives showed significant activity against Aspergillus fumigatus and Candida albicans, none of the tetrahydropyrimidin-2-ones displayed any antifungal activity.
Table 3: Comparative Antifungal Activity of Dihydropyridine and Tetrahydropyrimidin-2-one Derivatives
| Compound Class | Most Active Derivative | Target Organism | MIC (µg/mL) |
| Dihydropyridine | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Aspergillus fumigatus | 15.62 |
| Dihydropyridine | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Candida albicans | Appreciable activity |
| Tetrahydropyrimidin-2-one | All tested derivatives | Aspergillus fumigatus | No activity |
| Tetrahydropyrimidin-2-one | All tested derivatives | Candida albicans | No activity |
Note: MIC refers to the Minimum Inhibitory Concentration.
Calcium Channel Blocking Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented data. The following are protocols for the key experiments cited in this guide.
Antileishmanial Activity Assay[1]
-
Promastigote Viability Assay:
-
Leishmania major promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 26 °C.
-
Log-phase promastigotes were seeded in 96-well plates at a density of 1×106 cells/well.
-
The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations.
-
The plates were incubated for 48 hours at 26 °C.
-
Cell viability was determined by adding MTT solution (5 mg/mL in PBS) to each well and incubating for a further 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The EC50 values were calculated from the dose-response curves.
-
-
Amastigote Viability Assay:
-
J774-A1 murine macrophage cells were seeded in 96-well plates and incubated overnight to allow for adherence.
-
The macrophages were then infected with late-log phase promastigotes at a ratio of 10:1 (parasite:cell).
-
After 24 hours of incubation to allow for phagocytosis, the wells were washed to remove extracellular promastigotes.
-
The test compounds were added at various concentrations, and the plates were incubated for another 48 hours.
-
The cells were fixed with methanol and stained with Giemsa.
-
The number of amastigotes per 100 macrophages was determined by light microscopy.
-
The EC50 values were calculated based on the reduction in the number of amastigotes compared to the control.
-
Antiproliferative Activity Assay (MTT Assay)[2]
-
Cell Culture:
-
MCF7 and A375 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a 5% CO2 humidified atmosphere.
-
-
Cytotoxicity Assay:
-
Cells were seeded in 96-well plates at a density of 5×103 cells/well and allowed to attach overnight.
-
The compounds were dissolved in DMSO and added to the wells at various concentrations.
-
The plates were incubated for 72 hours.
-
MTT solution (0.5 mg/mL in medium) was added to each well, and the plates were incubated for 3 hours.
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm.
-
IC50 values were determined from dose-response curves.
-
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation:
-
Fungal strains were grown on Sabouraud Dextrose Agar.
-
A suspension of fungal spores or yeast cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Microdilution Assay:
-
The assay was performed in 96-well microtiter plates using RPMI-1640 medium.
-
The compounds were serially diluted in the medium.
-
The standardized inoculum was added to each well.
-
The plates were incubated at 35 °C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth.
-
Visualizing Biological Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
Structure-Activity Relationship of Tetrahydropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, antiviral, and enzyme inhibition properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydropyrimidine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.
I. Antibacterial Activity of Tetrahydropyrimidine Derivatives
Several studies have focused on the synthesis and evaluation of tetrahydropyrimidine derivatives as potential antibacterial agents. The core structure is often synthesized via the Biginelli reaction.[1][2] The substitutions at various positions on the tetrahydropyrimidine ring and the phenyl ring attached at C4 play a crucial role in determining the antibacterial potency and spectrum.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring at C4: The nature and position of substituents on the phenyl ring at the C4 position of the tetrahydropyrimidine core significantly influence antibacterial activity. For instance, compounds with a bromo or hydroxyl group on the phenyl ring have demonstrated notable activity.[1][3]
-
Thione vs. Oxo Analogues: The presence of a thione group (C=S) at the C2 position can contribute to the antibacterial activity.[1]
-
Ester Group at C5: An ethoxycarbonyl group at the C5 position is a common feature in many active compounds.[1][3]
Comparative Antibacterial Activity Data:
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected tetrahydropyrimidine derivatives against various bacterial strains.
| Compound ID | R (Substitution on Phenyl Ring) | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 8 | 5-bromo-2-hydroxyphenyl | 15-45 | Remarkable Activity | - | - | - | [1] |
| 10 | 2-hydroxyphenyl | Good to Significant Activity | - | - | - | - | [1] |
| 4a | - | Active | - | - | - | - | [2][4] |
| 4b | - | Active | - | - | - | - | [2][4] |
| 4d | - | Active | - | - | - | - | [2][4] |
Note: "-" indicates data not available in the provided search results. "Remarkable Activity" and "Good to Significant Activity" are qualitative descriptions from the source.
II. Anticancer Activity of Tetrahydropyrimidine Derivatives
Tetrahydropyrimidine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[2][4][5] Their mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes or disrupting cellular processes like mitosis.[2]
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents at C4: The nature of the aryl group at the C4 position is a key determinant of cytotoxic activity. Electron-withdrawing or donating groups on this ring can modulate the activity.
-
Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as pyrazole or indol-2-one, into the tetrahydropyrimidine scaffold has been shown to enhance anticancer activity.[2]
-
Dual-Activity: Some derivatives exhibit both anticancer and antimicrobial properties, suggesting a broader biological activity profile.[2][4]
Comparative Anticancer Activity Data:
The following table summarizes the cytotoxic activity (IC50 values) of selected tetrahydropyrimidine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | HeLa | Good Antitumor Activity | [2][4] |
| 4k | HeLa | Good Antitumor Activity | [2][4] |
| 10 | HeLa | 10.46 ± 0.82 | [6] |
| 5 | HeLa | Good Cytotoxic Activity | [6] |
| 9 | HeLa | Good Cytotoxic Activity | [6] |
| 11 | HeLa | Good Cytotoxic Activity | [6] |
Note: "Good Antitumor Activity" and "Good Cytotoxic Activity" are qualitative descriptions from the source.
III. Other Biological Activities
Beyond antibacterial and anticancer effects, tetrahydropyrimidine derivatives have been explored for a variety of other therapeutic applications.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:
Certain tetrahydropyrimidine derivatives have been designed as inhibitors of AChE and BChE, enzymes relevant to Alzheimer's disease.[7]
-
SAR Highlights: The substitution pattern on the phenyl ring at C4 influences the inhibitory potency. For example, a 4-methyl substituted derivative showed comparable AChE inhibitory effects to the reference drug donepezil.[7]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6d (4-methyl substituted) | AChE | 0.082 | [7] |
| Donepezil (Reference) | AChE | 0.079 | [7] |
| All synthesized derivatives (6a-h) | BChE | < 0.1 | [7] |
Antiviral Activity:
The tetrahydropyrimidine scaffold has been investigated for its potential against various viruses, including HIV.[8] One study also explored a derivative as a potential inhibitor for SARS-CoV-2.[9]
Antileishmanial Activity:
Derivatives bearing a chloro substituent on the phenyl ring at C4 have shown moderate to good activity against Leishmania major.[10] The position of the chloro group and the length of the ester chain at C5 were found to be important for activity.[10]
IV. Experimental Protocols
General Synthesis of Tetrahydropyrimidine Derivatives (Biginelli Reaction):
The most common method for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction, a one-pot three-component condensation.[1][2]
-
Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea are used as the three components.
-
Catalyst: The reaction is typically acid-catalyzed, using catalysts such as HCl or Lewis acids.[1][2]
-
Solvent: Solvents like ethanol are commonly employed.[1]
-
Procedure: The reactants and catalyst are mixed in the solvent and refluxed for a specific duration.
-
Purification: The product is then isolated and purified, often by recrystallization.
Antibacterial Activity Assessment (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Culture Preparation: Bacteria are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of compounds.
-
Cell Lines: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydropyrimidine derivatives for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
V. Visualizations
Caption: Key structure-activity relationships of tetrahydropyrimidine derivatives.
Caption: General workflow for the Biginelli synthesis of tetrahydropyrimidines.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dihydropyrimidinone-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of novel dihydropyrimidinone (DHPM) and structurally related tetrahydropyrimidine derivatives as anticancer agents. It is intended to offer an objective comparison with established chemotherapy agents, supported by available preclinical experimental data. Given the nascent stage of research for many of these compounds, this guide compiles data from various studies to present a broader picture of their potential.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anticancer activity of selected dihydropyrimidinone derivatives from recent preclinical studies. Direct head-to-head comparative studies are limited; therefore, data from different xenograft models are presented to provide a preliminary assessment of their potential.
| Compound ID | Cancer Model | Treatment Protocol | Efficacy Endpoint | Comparator Drug | Reference |
| Compound 3d | Glioma (GL261 xenograft in C57 mice) | 100 mg/kg | 55.4% Inhibition Rate (IR) of tumor growth | Not specified | [1][2] |
| Compound 3 | Ehrlich Solid Tumor (mouse model) | 30 mg/kg | 41.87% tumor growth inhibition | Not specified | [3] |
| Compound 19 | Various human cancer cell lines (in vitro) | Not applicable | Showed significant growth inhibition (85-88%) and was found to be safer on normal cells compared to Doxorubicin. In vivo comparative data not provided. | Doxorubicin | [4][5] |
| Doxorubicin | Human Breast Cancer (xenograft) | Varies by study (e.g., 5-10 mg/kg, i.v.) | Significant tumor growth inhibition (often >50%) | Not applicable (Standard-of-Care) | General Knowledge |
Note: Direct comparison of efficacy between compounds should be approached with caution due to variations in the experimental models, treatment protocols, and endpoint measurements across different studies.
Mechanism of Action: Targeting Mitotic Kinesin Eg5
Many dihydropyrimidinone derivatives exert their anticancer effects by targeting the mitotic kinesin Eg5. Eg5 is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This targeted mechanism offers a potential advantage over traditional chemotherapeutics that often have broader cytotoxic effects.
Caption: Inhibition of Eg5 by DHPM agents disrupts spindle formation, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following is a representative protocol for assessing the in vivo efficacy of a test compound in a tumor xenograft model, synthesized from methodologies described in preclinical cancer research.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., GL261 glioma, MCF-7 breast cancer) are cultured under standard conditions.
-
A suspension of a specified number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Animal Randomization:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Animals are then randomized into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
The test compound (e.g., DHPM derivative) and the standard-of-care drug (e.g., Doxorubicin) are administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).
-
The control group receives the vehicle solution.
-
Dosing schedules and concentrations are determined based on prior toxicity and pharmacokinetic studies.
-
-
Efficacy Monitoring:
-
Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study continues for a predetermined period or until tumors in the control group reach a specified maximum size.
-
-
Endpoint and Analysis:
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
The primary efficacy endpoint is typically the percentage of tumor growth inhibition (TGI), calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.
-
This guide highlights the emerging potential of dihydropyrimidinone derivatives as a novel class of anticancer agents. While the available in vivo data is promising, further comprehensive and comparative studies are necessary to fully elucidate their therapeutic efficacy relative to current standard-of-care treatments.
References
- 1. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1,4,5,6-tetrahydropyrimidine derivatives compared to known antibiotics
A new frontier in the fight against antimicrobial resistance may lie in the exploration of 1,4,5,6-tetrahydropyrimidine derivatives. These synthetic compounds are demonstrating promising antibacterial activity against a range of pathogenic bacteria, positioning them as potential alternatives to conventional antibiotics. This guide provides a comparative analysis of their efficacy against established antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparison of Antimicrobial Activity
The antibacterial efficacy of novel this compound derivatives has been evaluated against several bacterial strains and compared with standard antibiotics such as Cephalexin and Ciprofloxacin. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The data presented in the following table summarizes the MIC values (in µg/mL) of various synthesized tetrahydropyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.
| Compound/Antibiotic | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | B. cereus (ATCC 14579) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 13883) | P. aeruginosa (PAO1) | Reference |
| Tetrahydropyrimidine Derivatives | |||||||
| Compound 8 | 15 | 20 | 30 | >100 | >100 | >100 | [1] |
| Compound 10 | 25 | 30 | 45 | >100 | >100 | >100 | [1] |
| Known Antibiotics | |||||||
| Cephalexin | 8 | 10 | 12 | 16 | 20 | >100 | [1] |
| Ciprofloxacin | 0.5-2 | 0.25-1 | 1-4 | 0.015-1 | 0.015-1 | 0.25-1 |
Note: The specific structures of "Compound 8" and "Compound 10" can be found in the cited literature.[1] The MIC values for Ciprofloxacin are typical ranges observed in clinical settings.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of new compounds. The following are detailed methodologies for two standard assays used in the evaluation of this compound derivatives.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound (this compound derivative) and the reference antibiotic in a suitable solvent.
-
Sterilize Mueller-Hinton Broth (MHB) by autoclaving.
-
Prepare a bacterial inoculum suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Assay Procedure:
-
Dispense the MHB into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds and reference antibiotics directly in the microtiter plate.
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation and Interpretation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
-
Preparation of Plates and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum as described for the broth microdilution method.
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative or the reference antibiotic.
-
Aseptically place the disks onto the surface of the inoculated MHA plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for MIC determination using the broth microdilution method.
While the precise antibacterial mechanism of this compound derivatives is still under active investigation, research on related dihydropyrimidine compounds suggests potential interference with essential bacterial pathways. Two prominent hypothesized targets are Dihydrofolate Reductase (DHFR) and DNA gyrase.[2][3]
Caption: Hypothesized antibacterial mechanisms of pyrimidine derivatives.
The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides and amino acids, thereby halting bacterial growth.[4] DNA gyrase is essential for bacterial DNA replication and repair, and its inhibition leads to cell death.[3] Further studies are necessary to definitively identify the specific molecular targets of this compound derivatives and to fully elucidate their mode of action. This ongoing research is vital for the development of this promising new class of antibacterial agents.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
ectoine (a tetrahydropyrimidine) vs other osmolytes for protein stabilization
For Researchers, Scientists, and Drug Development Professionals
The quest for robust methods to stabilize proteins is a cornerstone of biopharmaceutical development and life science research. Among the various strategies, the use of small organic molecules known as osmolytes has proven to be a highly effective approach. This guide provides an objective comparison of ectoine, a tetrahydropyrimidine, with other commonly used osmolytes—trehalose, glycerol, and proline—in their ability to stabilize proteins. The information presented is supported by experimental data to aid in the selection of the most suitable stabilizer for specific applications.
Mechanism of Action: A Tale of Preferential Exclusion
The primary mechanism by which ectoine and many other osmolytes stabilize proteins is through a phenomenon known as "preferential exclusion" or the "osmophobic effect".[1][2][3] These molecules are preferentially excluded from the immediate vicinity of the protein surface. This exclusion creates a thermodynamically unfavorable situation for protein unfolding, as unfolding would increase the protein's surface area and thus the volume from which the osmolyte is excluded. This forces the protein to adopt and maintain a more compact, folded state.
Ectoine, in particular, is recognized for its potent ability to structure water molecules, forming a stable hydration shell around the protein.[2][3] This highly structured water layer further contributes to the exclusion of ectoine from the protein surface, enhancing its stabilizing effect. While trehalose, glycerol, and proline also operate on the principle of preferential exclusion, the efficiency of each osmolyte can vary depending on the specific protein and the experimental conditions.
Quantitative Comparison of Protein Stabilization
The following tables summarize key quantitative data from various studies, comparing the efficacy of ectoine and other osmolytes in stabilizing different model proteins. It is important to note that the experimental conditions (e.g., osmolyte concentration, pH, protein concentration) may vary between studies, which can influence the magnitude of the observed effects.
Table 1: Effect of Osmolytes on Protein Thermal Stability (Melting Temperature, Tm)
| Osmolyte | Model Protein | Concentration | Change in Tm (°C) | Reference |
| β-Hydroxyectoine | Ribonuclease A (RNase A) | 3 M | >12 | [4] |
| Trehalose | Ribonuclease A (RNase A) | 2 M | 18 | [5] |
| Hydroxyproline | Lysozyme | Not Specified | 26.4 | [6] |
| Hydroxyproline | Myoglobin | Not Specified | 31.8 | [6] |
Table 2: Inhibition of Protein Aggregation
| Osmolyte | Model Protein | Assay | Observations | Reference |
| Ectoine & Hydroxyectoine | Amyloid β-peptide (Aβ42) | Thioflavin-T Fluorescence | Strong inhibition of Aβ42 amyloid formation. | [7][8] |
| Proline | Hen Egg-White Lysozyme | Light Scattering | Prevents aggregation during refolding. | [9][10] |
| Trehalose | Polyglutamine-mediated protein | In vivo studies | Slows down the rate of protein aggregation. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are representative protocols for assessing protein stability.
Differential Scanning Calorimetry (DSC) for Determining Melting Temperature (Tm)
Objective: To measure the thermal stability of a protein in the presence and absence of osmolytes by determining its melting temperature (Tm).
Materials:
-
MicroCal VP-Capillary DSC system (or equivalent)
-
Purified protein solution (0.1-2 mg/mL)
-
Dialysis buffer (e.g., 20 mM phosphate buffer, pH 7.4)
-
Osmolyte stock solutions (e.g., 1 M Ectoine, 1 M Trehalose, 50% Glycerol, 1 M Proline in dialysis buffer)
-
Degassed dialysis buffer for reference
Procedure:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching. Prepare protein-osmolyte solutions by mixing the protein stock with the osmolyte stock to the desired final concentrations. The final protein concentration should be consistent across all samples. Prepare a reference solution containing only the dialysis buffer and the respective osmolyte at the same concentration.
-
Instrument Setup: Set the DSC instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 60-90 °C/h.[12]
-
Loading: Load the reference solution into the reference cell and the protein sample into the sample cell.
-
Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the Tm.[13]
Thioflavin-T (ThT) Assay for Monitoring Protein Aggregation
Objective: To monitor the kinetics of amyloid fibril formation and assess the inhibitory effect of osmolytes.
Materials:
-
Fluorometer with excitation at ~440 nm and emission at ~485 nm
-
96-well black microplates
-
Thioflavin-T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation-prone protein (e.g., Amyloid β-peptide)
-
Osmolyte solutions
-
Aggregation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In each well of the microplate, mix the protein solution, osmolyte solution (or buffer for control), and ThT to their final concentrations.
-
Incubation: Incubate the plate at a temperature that promotes aggregation (e.g., 37°C) with intermittent shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over the desired time course.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is typically observed for amyloid formation. A delay in the lag phase or a decrease in the final fluorescence intensity in the presence of an osmolyte indicates inhibition of aggregation.[7][8]
Enzyme Activity Assay
Objective: To determine if the stabilizing effect of an osmolyte preserves the biological function of an enzyme under stress conditions.
Materials:
-
Spectrophotometer or other appropriate detection instrument
-
Enzyme and its specific substrate
-
Buffer solution for the enzymatic reaction
-
Osmolyte solutions
-
Stress condition (e.g., heat block, denaturant)
Procedure:
-
Sample Preparation: Prepare enzyme solutions with and without the osmolyte of interest.
-
Stress Application: Subject the enzyme solutions to a stress condition (e.g., incubation at an elevated temperature for a specific time). Include a non-stressed control.
-
Enzyme Assay: After the stress, cool the samples to the optimal temperature for the enzyme activity. Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or other relevant signal over time.
-
Data Analysis: Calculate the initial reaction rates for all samples. Compare the residual activity of the enzyme in the presence of different osmolytes to the unstressed control to determine the extent of functional preservation.[14][15]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
Ectoine stands out as a highly effective protein stabilizer, often demonstrating superior performance in preventing thermal denaturation and aggregation. Its potent water-structuring ability appears to be a key factor in its efficacy. However, the choice of the optimal osmolyte is highly dependent on the specific protein, the nature of the stress, and the desired outcome. Trehalose is a well-established and effective stabilizer, particularly in lyophilization. Glycerol is a common cryoprotectant, and proline has shown unique capabilities in inhibiting aggregation during protein refolding.
For researchers and drug development professionals, a systematic evaluation of a panel of osmolytes, including ectoine, using the experimental approaches outlined in this guide is recommended to identify the most suitable formulation for enhancing protein stability and preserving function.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In situ analysis of osmolyte mechanisms of proteome thermal stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of thermal stability and inhibition of protein aggregation by osmolytic effect of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of osmolytes on the thermal stability of proteins: replica exchange simulations of Trp-cage in urea and betaine … [ouci.dntb.gov.ua]
- 8. [2305.05038] Osmolyte-Induced Protein Stability Changes Explained by Graph Theory [arxiv.org]
- 9. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
comparative analysis of tetrahydropyrimidine and pyrimidine cores in drug design
A comprehensive comparative analysis of tetrahydropyrimidine and pyrimidine scaffolds, offering insights into their distinct physicochemical properties, metabolic profiles, and strategic applications in drug discovery for researchers, scientists, and drug development professionals.
The landscape of medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that can unlock new therapeutic possibilities. Among the heterocyclic compounds that have proven to be exceptionally fruitful, the pyrimidine core holds a privileged status, forming the backbone of numerous FDA-approved drugs.[1][2] Its partially saturated counterpart, the tetrahydropyrimidine core, has also emerged as a valuable scaffold, offering distinct advantages in drug design. This guide provides a detailed comparative analysis of these two pivotal heterocyclic systems, supported by experimental data and protocols, to inform strategic decisions in drug discovery programs.
Structural and Physicochemical Properties: A Study in Contrasts
The fundamental difference between pyrimidine and tetrahydropyrimidine lies in their degree of saturation, which profoundly influences their three-dimensional shape, electronic properties, and, consequently, their behavior in biological systems. Pyrimidine is a planar, aromatic heterocycle, while tetrahydropyrimidine adopts a non-planar, puckered conformation. This seemingly subtle structural variation has significant implications for drug design.
The aromatic nature of the pyrimidine ring makes it electron-deficient, particularly at the 2-, 4-, and 6-positions, rendering it susceptible to nucleophilic attack.[3] In contrast, the saturated nature of the tetrahydropyrimidine ring imparts greater conformational flexibility. This flexibility can be advantageous for optimizing interactions with the binding pockets of target proteins.
| Property | Pyrimidine | Tetrahydropyrimidine | Key Implications in Drug Design |
| Aromaticity | Aromatic | Non-aromatic | Pyrimidine's planarity can facilitate π-π stacking interactions. Tetrahydropyrimidine's 3D structure can provide better spatial complementarity to binding sites. |
| Conformation | Planar | Flexible (e.g., chair, boat) | Tetrahydropyrimidine's flexibility allows for exploration of a larger conformational space, potentially leading to higher binding affinity and selectivity. |
| Solubility | Generally lower | Often higher | The increased sp³ character of tetrahydropyrimidine can lead to improved aqueous solubility, a critical parameter for drug bioavailability.[4][5] |
| Lipophilicity (logP) | Varies with substitution | Generally lower than aromatic analog | Lower lipophilicity of tetrahydropyrimidine derivatives can lead to improved ADME properties and reduced off-target toxicity. |
| Basicity (pKa) | Weakly basic (pKa of monoprotonated form ~1.3)[6] | More basic | The increased basicity of tetrahydropyrimidines can influence drug-receptor interactions and pharmacokinetic profiles. |
The Role in Drug Design: Tailoring the Core to the Target
Both pyrimidine and tetrahydropyrimidine scaffolds have been successfully incorporated into a wide array of therapeutic agents, demonstrating their versatility in targeting diverse biological pathways.
The Ubiquitous Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in a multitude of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[7][8] Its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets contribute to its widespread use.[7] Many pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of nucleic acids.[9]
The Emerging Tetrahydropyrimidine Core
The tetrahydropyrimidine scaffold is increasingly recognized for its potential to yield drugs with improved pharmacological profiles.[10] The enhanced three-dimensionality and often improved solubility of tetrahydropyrimidine-containing compounds can lead to better target engagement and pharmacokinetic properties.[4][5] Derivatives of this core have shown a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[10]
| Drug/Compound | Core | Therapeutic Area | Target/Mechanism of Action | Reported IC₅₀/Activity |
| Imatinib | Pyrimidine | Oncology | Tyrosine Kinase Inhibitor | - |
| Rosuvastatin | Pyrimidine | Cardiovascular | HMG-CoA Reductase Inhibitor | - |
| 5-Fluorouracil | Pyrimidine | Oncology | Thymidylate Synthase Inhibitor | Growth inhibition IC₅₀ values vary by cell line[11] |
| Compound 24 (Tetrahydropyrido[4,3-d]pyrimidine derivative) | Tetrahydropyrimidine | Oncology | Smoothened (Smo) Antagonist | 3 times more potent than Vismodegib in a reporter gene assay[4][5] |
| Vanillin-based Tetrahydropyrimidines | Tetrahydropyrimidine | Oncology | Cytotoxic against various cancer cell lines | IC₅₀ values in the micromolar range against K562 and MDA-MB-231 cells[12] |
| Tetrahydropyrimidine derivatives | Tetrahydropyrimidine | Infectious Disease | Antibacterial activity | MIC values against S. aureus of 15-45 µg/mL[13] |
Metabolic Stability: A Critical Determinant of In Vivo Efficacy
The metabolic fate of a drug is a critical factor influencing its efficacy and safety. The pyrimidine ring, being aromatic, is generally more susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] In contrast, the saturated nature of the tetrahydropyrimidine ring can confer greater metabolic stability, potentially leading to a longer half-life and improved bioavailability. However, the specific metabolic pathways are highly dependent on the nature and position of substituents on the heterocyclic core.
Experimental Protocols
General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives (Biginelli Reaction)
The Biginelli reaction is a classic and efficient one-pot synthesis for tetrahydropyrimidine derivatives.[13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl benzoylacetate (1 mmol)
-
Thiourea or Urea (1 mmol)
-
Ethanol (15 mL)
-
Catalyst (e.g., HCl or DABCO, 0.1 mmol)[13]
Procedure:
-
A mixture of the aromatic aldehyde, ethyl benzoylacetate, thiourea/urea, and the catalyst in ethanol is heated under reflux for an appropriate time.[14]
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[14]
-
Upon completion, the reaction mixture is cooled to room temperature.[14]
-
The precipitated product is filtered, washed with cold ethanol, and dried.[14]
-
The crude product can be further purified by recrystallization.
General Procedure for the Synthesis of 2-Substituted Pyrimidine Derivatives
A common method for the synthesis of substituted pyrimidines involves nucleophilic substitution on a pre-functionalized pyrimidine core.[1]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate and stir at room temperature for 20-30 minutes.[1]
-
Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Concepts
Caption: A generalized workflow for the synthesis and biological evaluation of tetrahydropyrimidine derivatives.
Caption: Inhibition of the Hedgehog signaling pathway by a tetrahydropyrimidine-based Smoothened antagonist.
Conclusion
The choice between a tetrahydropyrimidine and a pyrimidine core in drug design is a strategic decision that should be guided by the specific therapeutic target and the desired pharmacokinetic profile. The pyrimidine scaffold remains a robust and versatile platform, offering a high degree of synthetic tractability and a proven track record in approved drugs. The tetrahydropyrimidine core, with its inherent three-dimensionality and potential for improved physicochemical properties, represents a compelling alternative for overcoming challenges such as poor solubility and metabolic instability. As our understanding of structure-activity and structure-property relationships continues to evolve, a nuanced appreciation for the distinct attributes of these two heterocyclic cores will be instrumental in the design of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emergentresearch.org [emergentresearch.org]
- 11. Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a Novel Tetrahydropyrimidine Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel tetrahydropyrimidine drug. It offers a comparative analysis with established alternatives, supported by experimental data and detailed methodologies for key assays. The focus is on two primary mechanisms of action observed for this class of compounds: Dihydrofolate Reductase (DHFR) inhibition and mitotic kinesin Eg5 inhibition.
Executive Summary
Tetrahydropyrimidine derivatives have emerged as a promising class of therapeutic agents with diverse biological activities, including anticancer properties.[1][2] Their mechanism of action is varied, with two of the most well-characterized pathways involving the inhibition of critical enzymes in cellular proliferation: Dihydrofolate Reductase (DHFR) and the mitotic kinesin Eg5. Validation of the specific mechanism is crucial for further drug development and clinical application. This guide outlines the key experiments and provides comparative data to aid in this process.
Comparison of In Vitro Efficacy
The following tables summarize the quantitative data comparing the in vitro efficacy of novel tetrahydropyrimidine compounds with established inhibitors for both DHFR and Eg5.
DHFR Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[3][4] Its inhibition disrupts DNA synthesis and repair, leading to cell death.[3][5] Methotrexate is a widely used DHFR inhibitor in cancer therapy.[6][7]
Table 1: Comparison of DHFR Inhibition
| Compound | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Cell Line | IC50 (Cytotoxicity) |
| Novel Tetrahydropyrimidine Analog | Human DHFR | Data to be determined | 4 nM[8] | Various Cancer Cell Lines | Data to be determined |
| Methotrexate (Established DHFR Inhibitor) | Human DHFR | 3.4 pM[6] | ~9.5 nM[6] | Various Cancer Cell Lines | Varies (e.g., 0.05-0.8 µmol/L)[9] |
| Trimethoprim (Bacterial DHFR Inhibitor) | Bacterial DHFR | - | Varies by species | - | - |
Note: The IC50 value for the novel compound is from a study on a specific derivative and should be determined for the compound of interest.
Mitotic Kinesin Eg5 Inhibition
Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis.[10][11] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[10] Monastrol is a well-characterized allosteric inhibitor of Eg5.[12]
Table 2: Comparison of Eg5 Inhibition
| Compound | Target Enzyme | ATPase Activity IC50 | Cell Line | Cytotoxicity IC50 |
| Novel Tetrahydropyrimidine Derivative (Compound 103) | Human Eg5 | Data to be determined | A-549 | 44.9 µM[1] |
| MCF-7 | 32.2 µM[1] | |||
| Novel Tetrahydropyrimidine Derivative (Compound 5j) | Human Eg5 | Data to be determined | HCT-116 | 3.75-5.13 µM[13] |
| Monastrol (Established Eg5 Inhibitor) | Human Eg5 | 1.7 µM (S-enantiomer)[14] | Various Cancer Cell Lines | ~50-60 µM[14] |
| STLC (Established Eg5 Inhibitor) | Human Eg5 | Data to be determined | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental approach is critical for clear communication and understanding.
Caption: Proposed mechanism of action for a DHFR-inhibiting tetrahydropyrimidine drug.
Caption: Proposed mechanism of action for an Eg5-inhibiting tetrahydropyrimidine drug.
Caption: A general experimental workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
DHFR Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]
-
Reagents:
-
DHFR enzyme (human recombinant)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Novel tetrahydropyrimidine drug and Methotrexate (as a positive control)
-
-
Procedure:
-
Prepare serial dilutions of the novel drug and methotrexate.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compounds or control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[15]
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percent inhibition and calculate the IC50 value.
-
Eg5 ATPase Activity Assay (Coupled Enzyme Assay)
This assay measures the ATP hydrolysis activity of Eg5. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[16]
-
Reagents:
-
Purified Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Coupling system: pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH
-
Novel tetrahydropyrimidine drug and Monastrol (as a positive control)
-
-
Procedure:
-
Prepare serial dilutions of the novel drug and monastrol.
-
In a 96-well plate, add the assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test compounds or control.
-
Add the Eg5 enzyme and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm in a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the percent inhibition and calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][17]
-
Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Novel tetrahydropyrimidine drug
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel drug for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the movement of microtubules propelled by motor proteins, such as Eg5, that are adsorbed to a glass surface.[10]
-
Reagents:
-
Purified Eg5 motor protein
-
Fluorescently labeled, taxol-stabilized microtubules
-
Motility Buffer (Assay buffer supplemented with ATP and an oxygen scavenger system)
-
Casein solution
-
Novel tetrahydropyrimidine drug
-
-
Procedure:
-
Prepare a flow chamber using a microscope slide and coverslip.
-
Coat the chamber with casein to prevent non-specific binding.
-
Introduce the Eg5 motor protein into the chamber and allow it to adsorb to the surface.
-
Add the fluorescently labeled microtubules along with the motility buffer containing either the novel drug or a vehicle control.
-
Observe and record the movement of the microtubules using fluorescence microscopy.
-
Analyze the velocity and characteristics of microtubule gliding to assess the inhibitory effect of the drug.
-
Conclusion
The validation of a novel tetrahydropyrimidine drug's mechanism of action requires a systematic approach employing a combination of in vitro enzymatic and cell-based assays, followed by in vivo studies. By comparing the efficacy of the novel compound to established inhibitors and meticulously documenting the experimental protocols, researchers can build a robust data package to support further development. The visual representation of pathways and workflows further enhances the clarity and impact of these findings.
References
- 1. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
Head-to-Head Comparison: Tetrahydropyrimidine M1 Agonists Versus Standard of Care in Neurocognitive Disorders
A detailed analysis for researchers and drug development professionals on the therapeutic potential of targeting the M1 muscarinic receptor for cognitive enhancement in Alzheimer's Disease and Schizophrenia.
This guide provides a comprehensive comparison of emerging tetrahydropyrimidine M1 muscarinic agonists against the current standards of care for cognitive impairment in Alzheimer's disease and schizophrenia. By examining preclinical and clinical data, this report aims to offer an objective perspective on the potential advantages and challenges of this novel therapeutic approach.
Introduction to M1 Agonists and Standard of Care
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the central nervous system, playing a crucial role in learning and memory.[1] Tetrahydropyrimidine M1 agonists are a class of molecules designed to selectively activate these receptors, offering a targeted approach to enhancing cognitive function.
The current standards of care for the cognitive symptoms of Alzheimer's disease primarily include cholinesterase inhibitors, such as donepezil.[2][3] These drugs work by increasing the overall levels of acetylcholine in the brain.[2] For cognitive impairment associated with schizophrenia, atypical antipsychotics, like risperidone, are often used, though their effects on cognition can be modest and are thought to be secondary to their primary antipsychotic action.[4][5]
Mechanism of Action: A Tale of Two Strategies
Tetrahydropyrimidine M1 Agonists: Direct and Targeted Activation
Tetrahydropyrimidine M1 agonists directly bind to and activate the M1 muscarinic receptor. This targeted approach aims to specifically modulate the signaling pathways involved in cognitive processes, potentially offering a more precise and effective means of cognitive enhancement with fewer side effects compared to broader-acting agents.
Standard of Care: Broadening the Cholinergic and Dopaminergic Tone
Cholinesterase inhibitors, the standard of care in Alzheimer's disease, prevent the breakdown of acetylcholine, thereby increasing its availability at cholinergic synapses.[2][6] This non-selective increase in acetylcholine can activate all subtypes of muscarinic and nicotinic receptors, leading to both therapeutic and adverse effects.
Atypical antipsychotics, used in schizophrenia, primarily act on dopamine D2 and serotonin 5-HT2A receptors.[7][8] Their limited cognitive benefits are thought to arise from the complex interplay of these and other receptor systems, rather than a direct pro-cognitive mechanism.[9]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing tetrahydropyrimidine M1 agonists with the standard of care are limited. However, by examining data from separate studies, a comparative picture emerges.
Alzheimer's Disease
| Compound Class | Key Findings | Cognitive Measures | Reference |
| M1 Agonists (Xanomeline) | Demonstrated improvements in cognitive function and behavioral symptoms. | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | [1] |
| Cholinesterase Inhibitors (Donepezil) | Modest but statistically significant improvements in cognition and global function. | ADAS-cog, Mini-Mental State Examination (MMSE) | [10][11][12] |
Schizophrenia
| Compound Class | Key Findings | Cognitive Measures | Reference |
| M1 Agonists (Xanomeline-Trospium) | Significant cognitive improvement in patients with baseline cognitive impairment. | Cognitive Composite Score | [13][14][15] |
| Atypical Antipsychotics (Risperidone) | Modest improvements in some cognitive domains, often correlated with improvements in other symptoms. | Various neuropsychological tests (e.g., attention, memory) | [4][16][17] |
Receptor Binding Profile and Selectivity
A key differentiator for M1 agonists is their selectivity for the M1 receptor over other muscarinic subtypes (M2-M5). This selectivity is crucial for minimizing the cholinergic side effects commonly associated with non-selective muscarinic agents.
| Compound Class | M1 Selectivity | Common Side Effects | Reference |
| Tetrahydropyrimidine M1 Agonists (Hypothetical) | High | Potentially lower incidence of cholinergic side effects (e.g., nausea, diarrhea, sweating) | - |
| Cholinesterase Inhibitors (Donepezil) | Non-selective (increases ACh at all muscarinic receptors) | Nausea, vomiting, diarrhea, insomnia | [10][18] |
| Atypical Antipsychotics (Risperidone) | N/A (acts on dopamine and serotonin receptors) | Weight gain, metabolic issues, extrapyramidal symptoms | [19][20] |
Note: Specific binding affinity (Ki) values for a representative tetrahydropyrimidine M1 agonist are not publicly available and would require proprietary data. The table reflects the expected profile based on the drug class.
Signaling Pathways and Experimental Workflows
To understand the mechanisms and evaluation processes, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing these compounds.
References
- 1. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 4. Risperidone, negative symptoms and cognitive deficit in schizophrenia: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive effects of atypical antipsychotic drugs in first-episode drug-naïve schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 8. Mechanisms of action of atypical antipsychotic drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 13. The Impact of Xanomeline and Trospium Chloride on Cognitive Impairment in Acute Schizophrenia: Replication in Pooled Data From Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cognitive and psychomotor effects of risperidone in schizophrenia and schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of risperidone on cognition in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Depicting Risperidone Safety Profiles in Clinical Trials Across Different Diagnoses Using a Dopamine D2-Based Pharmacological Class Effect Query Defined by FAERS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 1,4,5,6-Tetrahydropyrimidine-Based Enzyme Inhibitors
The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with a wide range of therapeutic applications.[1] The versatility of this heterocyclic moiety allows for the development of potent and selective inhibitors for various enzyme classes, including those involved in neurodegenerative diseases, inflammation, cancer, and metabolic disorders.[1] This guide provides a comparative analysis of the selectivity of several this compound-based enzyme inhibitors, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the inhibitory activity and selectivity of various this compound derivatives against different enzyme targets.
Table 1: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine Derivatives [2][3]
| Compound ID | % Inhibition (at 250 µM) | IC50 (µM) |
| M3 | >90% | - |
| M5 | >90% | - |
| M12 | >90% | - |
| M16 | >90% | - |
| M17 | >90% | - |
| M18 | 93.3 ± 0.58 | 13.14 ± 0.49 |
-
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Inhibition of Neuraminidase by 6-Oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate Derivatives [4]
| Compound ID | IC50 (µM) |
| 6g | 17.64 |
-
Activity against influenza A virus neuraminidase.[4]
Table 3: Inhibition of α-Glucosidase by Tetrahydropyrimidine Derivatives [5]
| Compound ID | IC50 (µM) |
| 4c | Inactive |
| 4j | Inactive |
| 4g | 191.80 |
| Other tested compounds | 191.80 - 1121.91 |
-
Compound 4g demonstrated the highest inhibitory activity among the tested series.[5]
Table 4: Functional Selectivity of Amidine Derivatives at Muscarinic Receptors [6]
| Compound ID | Receptor Activity | Selectivity Profile |
| 1b | High efficacy at m1, lower at m3 | Marked functional selectivity for m1 vs m3 |
| 1f | High efficacy at m1, lower at m3 and m2 | Marked functional selectivity for m1 vs m3; low activity at m2 |
| 2b | High efficacy at m1, lower at m3 | Marked functional selectivity for m1 vs m3 |
| 7b | High efficacy at m1, lower at m3 | Marked functional selectivity for m1 vs m3 |
-
These compounds are muscarinic agonists, demonstrating selectivity in their activation of different receptor subtypes.[6]
Table 5: Anti-Inflammatory Activity of this compound-2-carboxamides (COX Inhibition) [7]
| Compound | Suppression of Inflammatory Response (%) |
| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.7 |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.4 |
-
The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Protocol for In Vitro Enzyme Inhibition Assay [8][9][10]
This protocol outlines the fundamental steps for determining the inhibitory potential of a compound against a target enzyme.
-
Preparation of Reagents:
-
Prepare a buffer solution at the optimal pH for the target enzyme.
-
Dissolve the enzyme to a suitable concentration for activity measurement.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the this compound-based inhibitor.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the enzyme and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11]
-
Protocol for DPP-IV Inhibition Assay
The inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV) was assessed using a commercially available assay kit. The procedure involved the use of sitagliptin as a standard for comparison. The inhibition of DPP-IV activity is quantified by measuring the reduction in the formation of a colored product. The IC50 values were determined by testing the compounds in triplicate.
Protocol for Neuraminidase Inhibition Assay [4]
The ability of the synthesized 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives to inhibit the neuraminidase of influenza A virus was evaluated. The IC50 values were determined to quantify the inhibitory potency of these compounds.[4]
Protocol for α-Glucosidase Inhibition Assay [5]
The inhibitory effects of the tetrahydropyrimidine compounds on α-glucosidase activity were determined. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the experimental data.[5]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the assessment of enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological characterization of this compound and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of this compound-2-Carboxamides - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1,4,5,6-Tetrahydropyrimidine Compounds
A guide for researchers and drug development professionals on the selectivity and off-target profiles of 1,4,5,6-tetrahydropyrimidine derivatives targeting muscarinic acetylcholine receptors and receptor tyrosine kinases.
This guide provides a comparative analysis of the cross-reactivity profiles of select this compound compounds. The information herein is intended to assist researchers in evaluating the selectivity of these compounds and in designing experiments to further elucidate their therapeutic potential and off-target liabilities. The data presented is a compilation from various sources and is intended to be illustrative of the types of cross-reactivity profiles observed for this chemical class.
Introduction to 1,4,5,6-Tetrahydropyrimidines
The this compound scaffold is a versatile heterocyclic motif that has been explored for a range of pharmacological activities. Derivatives of this core structure have been identified as potent and selective agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for the treatment of cognitive deficits in Alzheimer's disease.[1][2] Additionally, other derivatives have been developed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical mediators of cancer cell proliferation and angiogenesis.[3]
Given the therapeutic importance of these targets, understanding the selectivity of this compound-based ligands is paramount. Cross-reactivity profiling against a broad panel of receptors and kinases is essential to identify potential off-target effects that could lead to adverse events or provide opportunities for drug repositioning. This guide presents a comparative overview of the selectivity of representative compounds from this class.
Data Presentation: Cross-Reactivity Profiles
The following tables summarize the quantitative data on the inhibitory activity and binding affinity of representative this compound compounds and other compounds with similar targets against a panel of kinases and G-protein coupled receptors (GPCRs). It is important to note that comprehensive public domain cross-reactivity data for a single this compound compound across extensive kinase and GPCR panels is limited. Therefore, the data presented here is a composite to illustrate typical selectivity profiles.
Table 1: Kinase Selectivity Profile of a Representative Tetrahydropyrimidine-based EGFR/VEGFR-2 Inhibitor (Illustrative Data)
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| VEGFR-2 (KDR) | 15 | 98% |
| EGFR | 85 | 92% |
| PDGFRβ | 250 | 75% |
| c-Kit | 480 | 60% |
| FLT3 | 650 | 55% |
| Src | >1000 | <50% |
| Abl | >1000 | <50% |
| MEK1 | >10,000 | <10% |
| ERK2 | >10,000 | <10% |
| PI3Kα | >10,000 | <10% |
| Akt1 | >10,000 | <10% |
Data in this table is illustrative and compiled from various sources on multi-targeted VEGFR2 inhibitors to represent a potential profile.[4]
Table 2: Muscarinic Receptor Subtype Selectivity of a Representative Tetrahydropyrimidine-based M1 Agonist (Illustrative Data)
| Receptor Target | Ki (nM) | Functional Activity (EC50, nM) |
| M1 Muscarinic Receptor | 25 | 50 |
| M2 Muscarinic Receptor | 350 | >1000 |
| M3 Muscarinic Receptor | 280 | 800 |
| M4 Muscarinic Receptor | 150 | 600 |
| M5 Muscarinic Receptor | 450 | >1000 |
| α1A Adrenergic Receptor | >10,000 | >10,000 |
| α2A Adrenergic Receptor | >10,000 | >10,000 |
| β1 Adrenergic Receptor | >10,000 | >10,000 |
| D2 Dopamine Receptor | >10,000 | >10,000 |
| 5-HT2A Serotonin Receptor | >10,000 | >10,000 |
Data in this table is illustrative and based on reported selectivity profiles for M1 muscarinic agonists.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are generalized protocols for the key assays used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock to obtain a range of concentrations.
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a protein or peptide substrate specific for the kinase of interest.
-
Prepare a solution of [γ-33P]ATP in the reaction buffer.
-
-
Assay Procedure :
-
Add the kinase enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis :
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Radioligand Binding Assay (GPCRs)
This assay measures the ability of a compound to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation :
-
Culture cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in a buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure :
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors), and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis :
-
Add scintillation cocktail to the dried filters.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand for each compound concentration.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the this compound compounds discussed in this guide.
Caption: M1 Muscarinic Receptor Signaling Pathway.[1][8]
Caption: Simplified EGFR and VEGFR-2 Signaling Pathways.[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the cross-reactivity profiling of a kinase inhibitor.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.[7]
Conclusion
The this compound scaffold represents a promising starting point for the development of selective ligands for both GPCRs and kinases. The illustrative data presented in this guide highlight the importance of comprehensive cross-reactivity profiling to fully characterize these compounds. For M1 muscarinic agonists, achieving high selectivity over other muscarinic subtypes is critical to minimize side effects. For EGFR/VEGFR-2 inhibitors, understanding the broader kinome profile can help predict potential toxicities and identify opportunities for developing multi-targeted therapies. Researchers are encouraged to utilize commercially available screening panels to generate robust selectivity data early in the drug discovery process. This will enable more informed decisions and ultimately contribute to the development of safer and more effective therapeutics.
References
- 1. Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,4,5,6-Tetrahydropyrimidine: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical reagents is integral to laboratory safety and regulatory adherence. This guide outlines the essential, step-by-step procedures for the proper disposal of 1,4,5,6-Tetrahydropyrimidine, ensuring a safe operational environment. The core principle is to treat this compound as hazardous waste; it must not be disposed of down the drain or mixed with general trash.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to work in a well-ventilated area, such as a chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE) to minimize exposure.[1] All waste handling and disposal must be conducted in strict accordance with local, state, and federal regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific guidelines.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Protective Clothing | Standard laboratory coat. | Minimizes the risk of skin exposure to spills. |
| Waste Container | Clearly labeled, sealable, and chemically compatible container (e.g., glass or high-density polyethylene).[1][3] | Prevents leakage, release of vapors, and ensures proper waste stream management. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a structured process that involves careful segregation, containment, and professional management.
Step 1: Waste Segregation and Collection Collect any unused or waste this compound into a designated hazardous waste container.[1] To prevent dangerous reactions, do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS office.
Step 2: Labeling The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and any other information required by your institution.[4] Proper labeling is critical for safe handling and disposal.[4]
Step 3: Storage Keep the waste container tightly sealed when not in use.[5] Store it in a designated, secure, and well-ventilated hazardous waste accumulation area.[6] Ensure it is stored away from incompatible materials to prevent accidental reactions.
Step 4: Arranging for Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Do not attempt to dispose of the chemical waste through unlicensed channels. Handle uncleaned, empty containers as you would the product itself.
Emergency Procedures: Spill and Leak Management
In the event of a spill, immediate and correct action is crucial to contain the hazard.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]
-
Wear PPE : Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection if necessary.[1]
-
Contain and Absorb : Soak up the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][5]
-
Collect Waste : Carefully place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][5]
-
Decontaminate : Clean the spill area thoroughly. All cleanup materials should also be disposed of as hazardous waste.[7]
Below is a workflow diagram illustrating the procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1,4,5,6-Tetrahydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,4,5,6-Tetrahydropyrimidine, tailored for laboratory and research environments. Adherence to these procedures is essential for ensuring a safe and compliant operational workflow.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment must be worn at all times to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Gloves | Compatible, chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[3] A lab coat should be worn. | |
| Respiratory Protection | Respirator | A government-approved, full-face respirator with appropriate cartridges (type ABEK) should be used if exposure limits are exceeded, irritation is experienced, or when handling in poorly ventilated areas.[4] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, ensuring it is tightly closed and stored upright.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Follow established emergency procedures.
-
Evacuate the area and contact the appropriate safety personnel.
-
III. Emergency First Aid Procedures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4] |
IV. Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
-
Disposal Method:
-
Contaminated PPE:
-
Disposable PPE (gloves, gowns) should be discarded in a designated hazardous waste container.
-
Reusable PPE must be decontaminated according to established protocols before reuse.
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Operational workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

